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1-(3-Methylbutyl)piperazin-2-one Documentation Hub

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  • Product: 1-(3-Methylbutyl)piperazin-2-one
  • CAS: 59702-12-4

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Integration of the Isopentyl Moiety in a Privileged Scaffold

An In-depth Technical Guide to the Synthesis and Application of Isopentyl-Substituted Piperazin-2-one Derivatives The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of Isopentyl-Substituted Piperazin-2-one Derivatives

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms in opposing positions, provides a combination of conformational rigidity and flexibility, tunable basicity, and multiple points for functionalization.[1][3] When this versatile core is modified to the piperazin-2-one scaffold, it introduces an amide bond that can act as a key hydrogen bond donor/acceptor, further enhancing its potential for specific molecular interactions.[4][5]

This guide focuses on a specific and strategically important subclass: piperazin-2-one derivatives bearing an isopentyl chain. The isopentyl group (3-methylbutyl) is far from a simple passive substituent. Its branched, lipophilic nature is a deliberate design choice intended to modulate several critical pharmaceutical properties:

  • Enhanced Lipophilicity: The isopentyl chain significantly increases the molecule's hydrophobicity, which can improve its ability to cross cellular membranes and the blood-brain barrier, a crucial factor for CNS-active agents.

  • Steric Influence: The bulk of the isopentyl group can orient the molecule within a receptor's binding pocket, creating specific and high-affinity interactions that might not be possible with smaller or linear alkyl chains.

  • Metabolic Stability: The branched nature of the chain can sterically hinder enzymatic degradation, potentially increasing the compound's metabolic stability and in vivo half-life.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, detail robust experimental protocols, and explore the diverse biological landscape of these promising compounds.

Part 1: Convergent Synthetic Strategies for Isopentyl-Piperazin-2-ones

The efficient construction of molecular libraries with diverse substitution patterns is paramount in drug discovery. For piperazin-2-one derivatives, multicomponent reactions (MCRs) have emerged as the preeminent strategy, offering high atom economy, operational simplicity, and the ability to generate complex molecules in a single step.[6]

The Ugi Four-Component Reaction (U-4CR) and Subsequent Cyclization

The most powerful and modular approach for synthesizing the target scaffold is a two-step sequence initiated by the Ugi four-component reaction (U-4CR).[7][8] This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like intermediate. The strategic incorporation of the isopentyl group is achieved by using isopentyl isocyanide as one of the key starting materials.

The overall synthetic logic is as follows:

  • Ugi Reaction: An α-haloacetic acid (e.g., chloroacetic acid) is reacted with an aldehyde, a primary amine, and isopentyl isocyanide. This forms a linear α-acylamino amide intermediate.

  • Intramolecular Cyclization: The intermediate is then treated with a base, which facilitates an intramolecular SN2 reaction. The amide nitrogen acts as a nucleophile, displacing the chloride on the adjacent acetyl group to form the six-membered piperazin-2-one ring.[7]

The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide to form a nitrilium ion.[6][9] This highly reactive intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the stable Ugi product.[8]

Ugi_Cyclization_Workflow Aldehyde Aldehyde (R1-CHO) Ugi_Reaction Ugi 4-Component Reaction (U-4CR) Aldehyde->Ugi_Reaction Amine Amine (R2-NH2) Amine->Ugi_Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Ugi_Reaction Isopentyl_Isocyanide Isopentyl Isocyanide Isopentyl_Isocyanide->Ugi_Reaction Ugi_Product Linear Ugi Adduct (α-halo amide intermediate) Ugi_Reaction->Ugi_Product Methanol or TFE Cyclization Base-Mediated Intramolecular Cyclization (e.g., KOH) Ugi_Product->Cyclization Final_Product Isopentyl-Substituted Piperazin-2-one Cyclization->Final_Product

Caption: Ugi/Cyclization workflow for isopentyl-piperazin-2-one synthesis.

This UDC (Ugi/Deprotection/Cyclization) strategy is exceptionally valuable for creating large compound libraries because three points of diversity (the aldehyde, the amine, and the isocyanide) can be easily varied to explore the structure-activity relationship (SAR).[7]

Part 2: Analytical Characterization

Rigorous structural confirmation is essential. The following techniques are standard for characterizing novel isopentyl-piperazin-2-one derivatives.

TechniqueKey Observables and Interpretations
¹H NMR Isopentyl Group: A characteristic doublet (~0.9 ppm, 6H) for the two terminal methyl groups and a multiplet for the adjacent methine proton. Piperazin-2-one Ring: A series of multiplets in the ~2.5-4.5 ppm range corresponding to the non-equivalent methylene protons of the ring. The exact shifts depend on the other substituents. Amide NH: A broad singlet (if present and not N-substituted) typically downfield (>6 ppm).
¹³C NMR Isopentyl Group: Signals in the aliphatic region (~22-40 ppm). Piperazin-2-one Ring: Signals for the ring carbons (~40-60 ppm). Amide Carbonyl: A characteristic downfield signal in the ~165-175 ppm range.
IR Spectroscopy Amide C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹. C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹. N-H Stretch: A broad band around 3200-3400 cm⁻¹ if the N4 position is unsubstituted.
Mass Spectrometry Provides the molecular ion peak ([M+H]⁺ in ESI) to confirm the molecular weight. Fragmentation patterns can help verify the presence of the isopentyl group and the core scaffold.

Part 3: Biological Activities and Therapeutic Potential

The piperazin-2-one scaffold is a versatile pharmacophore, and the introduction of an isopentyl group can tune its activity towards various biological targets.[4]

Anticancer Properties

Piperazin-2-one derivatives have shown significant potential as anticancer agents.[10] One investigated mechanism is the inhibition of farnesyltransferase, an enzyme critical for activating the Ras protein, which is a key component in signaling pathways that drive tumor cell proliferation.[4] The lipophilic isopentyl chain is well-suited to occupy the hydrophobic pockets within the enzyme's active site.

Table 1: Representative Cytotoxicity Data of Piperazin-2-one Derivatives (Note: This is illustrative data based on published analogs. Specific data for isopentyl derivatives would require targeted synthesis and screening.)

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1-(3-chlorophenyl)piperazin-2-onesHT-29 (Colon)5 - 50[4][10]
1-(3-chlorophenyl)piperazin-2-onesA549 (Lung)10 - 70[4][10]
Antimicrobial and Antifungal Activity

The ability to disrupt microbial membranes or inhibit essential enzymes is a hallmark of many antimicrobial agents. The increased lipophilicity imparted by the isopentyl group can enhance a compound's ability to penetrate the lipid-rich cell walls of bacteria and fungi.[11][12] Studies on various piperazine derivatives have demonstrated broad-spectrum activity.[13]

SAR_Diagram Core Piperazin-2-one Core (Maintains Pharmacophore) Activity Biological Activity (e.g., Antimicrobial, Anticancer) Core->Activity Provides structural base Isopentyl Isopentyl Chain (R-group) Lipophilicity Increases Lipophilicity Isopentyl->Lipophilicity Membrane Enhances Membrane Permeability Lipophilicity->Membrane Binding Fits Hydrophobic Binding Pockets Lipophilicity->Binding Membrane->Activity Contributes to potency Binding->Activity Contributes to potency

Caption: Structure-Activity Relationship (SAR) logic for the isopentyl group.

Neuroprotective and CNS Applications

Piperazine derivatives are renowned for their activity on neurotransmitter receptors, including serotonin and dopamine receptors.[14][15] The ability of isopentyl-substituted compounds to potentially cross the blood-brain barrier makes them attractive candidates for treating neurological and psychiatric disorders. The isopentyl group can play a critical role in receptor affinity and selectivity.[15] Newly synthesized piperazine compounds have also shown promise in inhibiting apoptosis in motor neurons, suggesting potential neuroprotective effects.[16]

Part 4: Experimental Protocols

The following protocols are provided as a self-validating framework. Adherence to these detailed steps ensures reproducibility and technical accuracy.

Protocol: Synthesis of a Representative Isopentyl-Piperazin-2-one Derivative

Objective: To synthesize 4-benzyl-1-isopentyl-piperazin-2-one via a Ugi/cyclization sequence.

Materials:

  • Benzylamine

  • Formaldehyde (37% solution in H₂O)

  • Chloroacetic acid

  • Isopentyl isocyanide

  • Methanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware, magnetic stirrer, rotary evaporator

Step-by-Step Methodology:

  • Ugi Reaction: a. In a 100 mL round-bottom flask, dissolve chloroacetic acid (10 mmol, 1.0 eq) in 20 mL of anhydrous methanol. b. To the stirred solution, add benzylamine (10 mmol, 1.0 eq) dropwise at room temperature. c. Add formaldehyde (11 mmol, 1.1 eq) to the mixture. d. Finally, add isopentyl isocyanide (10 mmol, 1.0 eq) dropwise. The reaction may be mildly exothermic. e. Seal the flask and stir the reaction mixture at room temperature for 24 hours. f. Monitor the reaction by TLC until the starting materials are consumed. g. Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude linear Ugi product.

  • Cyclization: a. Dissolve the crude Ugi product in 50 mL of ethanol. b. Add a solution of potassium hydroxide (15 mmol, 1.5 eq) in 10 mL of ethanol to the mixture. c. Heat the reaction mixture to reflux (approx. 78°C) and stir for 6 hours. d. Allow the mixture to cool to room temperature. e. Remove the ethanol under reduced pressure. f. Partition the residue between 50 mL of ethyl acetate and 50 mL of water. g. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude piperazin-2-one derivative.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 4-benzyl-1-isopentyl-piperazin-2-one. b. Characterize the final product using NMR, IR, and MS analysis.

Protocol: MTT Assay for Cytotoxicity Evaluation

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line (e.g., HT-29).

Materials:

  • HT-29 human colon adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized piperazin-2-one derivative (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: a. Culture HT-29 cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control). c. Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation: a. After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. d. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) x 100. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

Piperazin-2-one derivatives functionalized with an isopentyl chain represent a promising class of compounds with significant therapeutic potential. The synthetic tractability, particularly through multicomponent reactions like the Ugi synthesis, allows for extensive exploration of chemical space and the fine-tuning of biological activity. The isopentyl group is a key modulator of lipophilicity and steric interactions, influencing everything from membrane permeability to target-specific binding.

Future research should focus on expanding the biological screening of these compounds against a wider array of targets, including specific kinases, proteases, and G-protein coupled receptors. A deeper investigation into their pharmacokinetic and pharmacodynamic profiles will be crucial for advancing the most promising candidates toward clinical development. By combining modular synthesis with rational design and comprehensive biological evaluation, the full potential of this unique chemical scaffold can be realized.

References

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from Thieme Chemistry. [Link]

  • Dömling, A., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2005, July 5). Convergent and Fast Route to Piperazines via IMCR. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.
  • Wessjohann, L. A., et al. (n.d.). Piperazinone Chemistry. In Peptidomimetics II. SpringerLink. [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of piperazin-2-one 9. Retrieved from ResearchGate. [Link]

  • MDPI. (2015, December 23). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from MDPI. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from ResearchGate. [Link]

  • International Journal of Research & Review. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from International Journal of Research & Review. [Link]

  • Encyclopedia.pub. (2023, May 10). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from Encyclopedia.pub. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. Retrieved from JOCPR. [Link]

  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from PMC. [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from Scilit. [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from PMC. [Link]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from Neuroquantology. [Link]

  • SID. (n.d.). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Retrieved from SID. [Link]

  • PubMed. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from PubMed. [Link]

  • Journal of Applied Pharmaceutical Science. (2023, April 4). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Retrieved from Journal of Applied Pharmaceutical Science. [Link]

Sources

Exploratory

Technical Guide: The 1-(3-Methylbutyl)piperazin-2-one Scaffold in Peptidomimetic Drug Design

Executive Summary This technical guide analyzes 1-(3-Methylbutyl)piperazin-2-one (CAS: 1041005-48-4), a specialized N-alkylated piperazinone scaffold used in medicinal chemistry. This structure represents a critical clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 1-(3-Methylbutyl)piperazin-2-one (CAS: 1041005-48-4), a specialized N-alkylated piperazinone scaffold used in medicinal chemistry. This structure represents a critical class of peptidomimetics designed to overcome the pharmacokinetic limitations of native peptides—specifically proteolytic instability and poor membrane permeability—while retaining high affinity for biological targets.

By incorporating a hydrophobic isopentyl (3-methylbutyl) moiety at the


 position, this scaffold effectively mimics Leucine  or Homo-Leucine  residues within a constrained 

-turn geometry. This guide details the structural rationale, synthetic pathways, and application of this scaffold in developing inhibitors for proteases, kinases, and G-protein coupled receptors (GPCRs).

Part 1: Structural Rationale & Pharmacochemistry[1][2][3][4]

The Peptidomimetic Concept

Native peptides are poor drug candidates due to rapid degradation by peptidases and low oral bioavailability. The piperazin-2-one ring serves as a privileged scaffold that addresses these issues by:

  • Conformational Constraint: The six-membered ring restricts the rotation of the peptide backbone (

    
     and 
    
    
    
    torsion angles), locking the molecule into a bioactive conformation (typically mimicking a Type I or Type II
    
    
    -turn).
  • Proteolytic Resistance: The lactam (cyclic amide) and the tertiary amine within the ring are resistant to standard proteolytic cleavage.

  • Side Chain Presentation: The 1-(3-methylbutyl) substitution projects a hydrophobic vector identical to a Leucine side chain but from the nitrogen atom (a "peptoid" approach), altering the hydrogen bond donor/acceptor profile to improve membrane permeability.

Pharmacophore Mapping

In this specific scaffold, the 3-methylbutyl group acts as a hydrophobic anchor.

  • 
    -Position:  Substituted with the isopentyl group, mimicking the side chain of a hydrophobic amino acid (
    
    
    
    or
    
    
    position in a turn).
  • 
    -Carbonyl:  Acts as a hydrogen bond acceptor, mimicking the carbonyl of the 
    
    
    
    residue in a peptide turn.
  • 
    -Position:  A secondary amine (if unsubstituted) or tertiary amine that serves as a vector for library diversification (e.g., coupling to aromatic acids to mimic the 
    
    
    
    residue).
Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula

Core fragment
LogP (Predicted) ~1.2 - 1.5Optimized for lipophilicity/solubility balance
H-Bond Donors 1 (at

)
Critical for target interaction or further derivatization
H-Bond Acceptors 2 (C=O,

)
Receptor binding
Topological Polar Surface Area ~32

High membrane permeability prediction

Part 2: Synthetic Strategies

The synthesis of 1-(3-Methylbutyl)piperazin-2-one requires strategies that allow for regioselective functionalization. We present two field-proven protocols: Solution-Phase Reductive Amination (for scale-up) and Solid-Phase Ugi Cyclization (for library generation).

Protocol A: Solution-Phase Tandem Reductive Cyclization

This method is preferred for generating the core scaffold in gram-scale quantities.

Reaction Logic:

  • Condensation: Reaction of N-(2-aminoethyl)glycine esters with isovaleraldehyde.

  • Reduction: In situ reduction of the imine.

  • Cyclization: Intramolecular aminolysis to form the lactam.

Step-by-Step Methodology:

  • Reagents: Ethylenediamine (1.0 eq), Glyoxylic acid (1.0 eq), Isovaleraldehyde (1.1 eq),

    
     (1.5 eq), Methanol (Solvent).
    
  • Procedure:

    • Dissolve ethylenediamine in MeOH at

      
      .
      
    • Add glyoxylic acid slowly to form the intermediate.

    • Add isovaleraldehyde and stir for 2 hours to form the imine species.

    • Add

      
       portion-wise. Stir at room temperature for 12 hours.
      
    • Reflux the mixture for 4 hours to drive the cyclization of the secondary amine onto the ester/acid moiety.

  • Purification: Acid-base extraction followed by flash chromatography (

    
    ).
    
Protocol B: Solid-Phase Synthesis (Library Generation)

This approach is ideal for creating a library of analogs where the


 position is varied.

Reaction Logic:

  • Resin Loading: Attachment of a bromo-acetic acid linker to Wang resin.

  • Displacement:

    
     displacement with 3-methylbutylamine (Isopentylamine).
    
  • Coupling: Acylation with Fmoc-amino acids (e.g., Fmoc-Gly-OH or Fmoc-Phe-OH).

  • Cyclization: Base-catalyzed intramolecular attack during cleavage or as a discrete step.

Part 3: Visualization of Logic & Workflows

Synthesis Workflow Diagram

The following diagram illustrates the solution-phase synthesis pathway, highlighting the critical cyclization step.

SynthesisPath Start Start: Ethylenediamine + Glyoxylic Acid Inter1 Intermediate: N-(2-Aminoethyl) glycine Start->Inter1 Condensation Step2 Reductive Alkylation: + Isovaleraldehyde + NaBH3CN Inter1->Step2 Imine Formation Inter2 Linear Precursor: N-(3-Methylbutyl) -N'-(2-aminoethyl) glycine Step2->Inter2 Reduction Step3 Cyclization: Reflux / Heat (- H2O/ROH) Inter2->Step3 Intramolecular Aminolysis Final Target Scaffold: 1-(3-Methylbutyl) piperazin-2-one Step3->Final Ring Closure

Caption: Step-wise synthesis of the 1-(3-Methylbutyl)piperazin-2-one scaffold via reductive alkylation and cyclization.

Peptidomimetic Rationale Diagram

This diagram demonstrates how the scaffold mimics a peptide turn, mapping the chemical features to biological functions.

Pharmacophore Core Piperazin-2-one Ring N1 N1 Position Core->N1 C2 C2 Carbonyl (H-Bond Acceptor) Core->C2 N4 N4 Position (Diversity Vector) Core->N4 Iso 3-Methylbutyl Group (Hydrophobic) N1->Iso Substitution Leu Mimics Leucine Side Chain Iso->Leu Bio-isostere Turn Mimics Beta-Turn C2->Turn Backbone Constraint Link Link to Pharmacophore N4->Link Library Expansion

Caption: Pharmacophore mapping of the scaffold, highlighting the Leucine mimicry and beta-turn constraint.

Part 4: Applications in Drug Discovery[5]

Protease Inhibition

The 1-(3-Methylbutyl)piperazin-2-one scaffold is particularly effective in inhibiting proteases that recognize hydrophobic residues at the


 or 

subsites (e.g., Chymotrypsin-like serine proteases).
  • Mechanism: The piperazinone ring occupies the active site, positioning the isopentyl group into the hydrophobic specificity pocket (

    
    ). The rigid ring prevents the enzyme from adopting the transition state geometry required for hydrolysis.
    
GPCR Ligand Design

In the design of ligands for G-protein coupled receptors (e.g., Oxytocin or Vasopressin antagonists), this scaffold serves as a core spacer .

  • Case Study: In the development of oxytocin antagonists, the piperazinone core replaces the flexible linear peptide sequence, improving oral bioavailability while maintaining the spatial orientation of the aromatic pharmacophores attached to the

    
     position.
    
Farnesyltransferase Inhibitors

Early work on Ras-farnesyltransferase inhibitors utilized piperazinone scaffolds to mimic the


 motif. The 3-methylbutyl group mimics the aliphatic side chains of Valine or Leucine often found in these signaling motifs.

References

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. ACS Combinatorial Science. (1999).

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. (2026).[1]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Journal of Organic Chemistry.

  • A multifaceted secondary structure mimic based on piperidine-piperidinones. Angewandte Chemie. (2014).

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives. Iranian Journal of Pharmaceutical Research.

Sources

Foundational

Metabolic stability profiles of N-substituted piperazinones

An In-Depth Technical Guide to the Metabolic Stability Profiles of N-Substituted Piperazinones for Drug Discovery Professionals Abstract The N-substituted piperazinone scaffold is a cornerstone in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability Profiles of N-Substituted Piperazinones for Drug Discovery Professionals

Abstract

The N-substituted piperazinone scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its presence in numerous bioactive agents.[1][2] However, the successful progression of any compound from a promising hit to a viable drug candidate is critically dependent on its pharmacokinetic properties, particularly its metabolic stability. Rapid biotransformation can curtail a drug's exposure and half-life, while unexpectedly slow metabolism may lead to toxicity.[3][4] This guide provides an in-depth examination of the metabolic stability profiles of N-substituted piperazinones. We will explore the primary enzymatic pathways responsible for their degradation, present robust, self-validating experimental protocols for their assessment, and discuss strategic chemical modifications to enhance metabolic robustness, thereby empowering researchers to design more effective and durable therapeutic agents.

The Strategic Imperative of Metabolic Stability

In drug discovery, the goal is to design molecules that exhibit not only high potency and selectivity for their biological target but also favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Metabolic stability is a critical determinant of a compound's in vivo half-life, oral bioavailability, and the potential for drug-drug interactions (DDIs).[5][6]

The N-substituted piperazinone core, while offering significant advantages in scaffold-based design, presents specific metabolic liabilities. The nitrogen atoms of the piperazine ring and the adjacent carbon atoms are susceptible to enzymatic attack.[7] Understanding these vulnerabilities early in the discovery process allows medicinal chemists to make strategic structural modifications to mitigate metabolic clearance, a practice that has been shown to reduce the failure rate of drug candidates in later clinical phases.[5]

Primary Metabolic Pathways for N-Substituted Piperazinones

The biotransformation of N-substituted piperazinones is primarily governed by Phase I metabolic reactions, which introduce or expose functional groups. These reactions are predominantly catalyzed by two major enzyme superfamilies: the Cytochrome P450 (CYP450) system and, increasingly recognized, Aldehyde Oxidases (AOX).

Cytochrome P450 (CYP450)-Mediated Metabolism

Located primarily in the liver, CYP450 enzymes are the principal drivers of xenobiotic metabolism.[8] For piperazinone-containing structures, several CYP450-mediated reactions are common:

  • N-Dealkylation: The removal of substituents from the piperazine nitrogen is a very common metabolic route. The CYP3A4 and CYP2D6 isoenzymes are frequently implicated in the metabolism of piperazine-containing drugs and are likely involved here.[9][10][11]

  • Aliphatic Hydroxylation: Oxidation of the carbon atoms on the piperazinone ring itself or on N-substituents is a primary clearance pathway. This can lead to the formation of less active or inactive, more polar metabolites that are readily excreted.

  • Aromatic Hydroxylation: If the N-substituent is an aromatic ring, hydroxylation of this ring is a probable metabolic fate, often mediated by CYP1A2 and CYP3A4.[12]

  • Oxidative Deamination: This can occur at the N-substituent, leading to the cleavage of the substituent and formation of a piperazinone metabolite.

Aldehyde Oxidase (AOX) Mediated Metabolism

Medicinal chemists often design nitrogen-containing heterocyclic compounds to reduce CYP450-mediated metabolism.[13] However, this strategy can inadvertently create substrates for Aldehyde Oxidase (AOX), a cytosolic enzyme that is gaining recognition for its significant role in drug metabolism.[13][14]

AOX catalyzes the oxidation of nitrogen-containing heterocycles.[15][16] For N-substituted piperazinones, AOX-mediated metabolism would likely occur via nucleophilic attack on an electron-deficient carbon atom adjacent to a ring nitrogen, leading to a hydroxylated metabolite.[16] It is crucial to assess the potential for AOX metabolism, as there are significant species differences, and preclinical animal models often fail to predict human clearance accurately.[13][17]

Below is a conceptual diagram illustrating the major metabolic liabilities of the N-substituted piperazinone core.

cluster_0 N-Substituted Piperazinone Core cluster_1 Metabolic Enzymes cluster_2 Primary Metabolites Parent Parent Compound (N-Substituted Piperazinone) CYP450 CYP450 Enzymes (e.g., CYP3A4, 2D6, 1A2) Parent->CYP450 Susceptible to AOX Aldehyde Oxidase (AOX1) Parent->AOX Susceptible to Met1 N-Dealkylated Metabolite CYP450->Met1 Catalyzes Met2 Hydroxylated Metabolite (Ring or Substituent) CYP450->Met2 Catalyzes Met3 Oxidized Heterocycle (AOX-mediated) AOX->Met3 Catalyzes

Caption: Key enzymatic pathways in the metabolism of N-substituted piperazinones.

Experimental Assessment of Metabolic Stability

To quantitatively assess metabolic stability, a series of standardized in vitro assays are employed. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t½), which are vital for predicting in vivo pharmacokinetic behavior.[6]

Selection of the In Vitro System

The choice of the in vitro test system is critical and depends on the specific questions being asked.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing a high concentration of CYP450 enzymes. They are cost-effective and widely used for initial screening of CYP450-mediated metabolism.[6] However, they lack cytosolic enzymes like AOX.

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, including AOX.[16] It provides a more comprehensive picture of Phase I metabolism.

  • Hepatocytes: These are whole liver cells that contain the full complement of metabolic enzymes (Phase I and Phase II) and cofactors in their natural cellular environment.[6][18] They are considered the "gold standard" for in vitro metabolism studies.

The workflow for assessing metabolic stability typically begins with a high-throughput screen in human liver microsomes (HLM), followed by more comprehensive studies in hepatocytes for promising compounds.

Start Test Compound (N-Substituted Piperazinone) Microsome Incubate with Liver Microsomes + NADPH Start->Microsome 1. Incubation Quench Quench Reaction (e.g., Acetonitrile) Microsome->Quench 2. Termination Analyze Analyze via LC-MS/MS (Quantify Parent Compound) Quench->Analyze 3. Analysis Calculate Calculate Parameters (t½, CLint) Analyze->Calculate 4. Data Processing End Metabolic Stability Profile Calculate->End

Caption: Standard workflow for an in vitro metabolic stability assay.

Core Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a self-validating system for determining metabolic stability using pooled HLM.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Control Compounds (High Clearance: Verapamil; Low Clearance: Warfarin)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • 96-well incubation and collection plates

Methodology:

  • Preparation of Incubation Mixture:

    • Causality: Preparing a master mix ensures uniform concentration of microsomes and buffer across all wells.

    • In a conical tube on ice, dilute the HLM stock to a final working concentration of 0.5 mg/mL with 0.1 M phosphate buffer. For example, for 10 mL of final mix, add 250 µL of 20 mg/mL HLM to 9.75 mL of buffer.

  • Compound Addition & Pre-incubation:

    • Causality: A brief pre-incubation at 37°C allows the compound and microsomes to reach thermal equilibrium before the reaction is initiated.

    • Add 2 µL of test compound (from a 50 µM intermediate dilution) to designated wells of the 96-well plate to achieve a final concentration of 1 µM.

    • Add 98 µL of the HLM master mix to each well.

    • Seal the plate and incubate at 37°C for 5 minutes with gentle shaking.

  • Initiation of Metabolic Reaction:

    • Causality: The reaction is initiated by adding NADPH, the essential cofactor for CYP450 enzyme activity. A regenerating system is used to ensure NADPH is not depleted during the incubation.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

    • Add 10 µL of the NADPH solution to each well to start the reaction. The total volume is now 110 µL.

    • Self-Validation: Include negative control wells where buffer is added instead of the NADPH solution. No significant compound loss should be observed in these wells, confirming the metabolism is NADPH-dependent.

  • Time-Point Sampling & Reaction Quenching:

    • Causality: Samples are taken at multiple time points to accurately plot the degradation curve. The reaction is stopped immediately by adding cold acetonitrile, which precipitates the microsomal proteins and halts enzymatic activity.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL from the incubation plate to a collection plate containing 100 µL of cold ACN with an internal standard.

    • The 0-minute time point sample should be taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Causality: Centrifugation removes the precipitated proteins, leaving the analyte and internal standard in the supernatant for accurate quantification.

    • Seal the collection plate and centrifuge at 4000 rpm for 20 minutes at 4°C.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Quantification by LC-MS/MS

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and selectivity.[19][20][21] The parent compound remaining at each time point is measured relative to a stable internal standard.

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

  • Plotting the Data: The natural logarithm (ln) of the percentage of the parent compound remaining is plotted against time.

  • Determining the Slope: The slope of the line of best fit for this plot is determined using linear regression. The slope represents the elimination rate constant (k).

  • Calculating Half-Life (t½):

    • t½ = 0.693 / -k

  • Calculating Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Data Presentation:

The results should be summarized in a clear, tabular format for easy comparison between compounds.

Compound IDt½ (min)CLint (µL/min/mg)% Remaining at 60 minClassification
Test Cmpd 1 15.290.55.8High Clearance
Test Cmpd 2 > 60< 23.185.1Low Clearance
Verapamil (Control) 12.5110.92.9High Clearance
Warfarin (Control) > 60< 23.192.4Low Clearance

Strategies for Optimizing Metabolic Stability

When a promising N-substituted piperazinone demonstrates high clearance, several medicinal chemistry strategies can be employed to improve its metabolic profile.[5]

  • Blocking the Site of Metabolism: Once metabolite identification studies pinpoint a "metabolic soft spot," this position can be blocked. For example, if aliphatic hydroxylation is occurring on the piperazinone ring, introducing a fluorine atom or a methyl group at that site can sterically hinder the approach of the metabolizing enzyme.[5]

  • Reducing Lipophilicity (LogD): Highly lipophilic compounds tend to be better substrates for CYP450 enzymes. Reducing the compound's lipophilicity, for instance by incorporating polar functional groups, can significantly decrease metabolic clearance.[22]

  • Scaffold Hopping/Bioisosteric Replacement: If the piperazinone ring itself is the primary site of metabolism, it can be replaced with a bioisostere that is less metabolically labile.[22] For instance, replacing a metabolically active phenyl N-substituent with a pyridine or pyrimidine ring can improve stability by introducing a nitrogen atom that blocks a site of metabolism.

  • Modulating Electronics: Altering the electronic properties of the molecule can influence its susceptibility to enzymes like AOX. Introducing electron-withdrawing groups near a potential site of AOX metabolism can render the site less susceptible to nucleophilic attack.[16]

Conclusion

The metabolic stability of N-substituted piperazinones is a multifaceted parameter that is fundamental to their success as therapeutic agents. A systematic and hypothesis-driven approach, combining robust in vitro assays with strategic medicinal chemistry, is essential for optimizing this critical property. By understanding the key metabolic pathways involving CYP450 and AOX enzymes and by employing the detailed experimental and analytical protocols outlined in this guide, drug discovery teams can effectively identify and mitigate metabolic liabilities. This proactive approach enables the rational design of N-substituted piperazinone derivatives with enhanced pharmacokinetic profiles, ultimately increasing the probability of advancing potent and durable drug candidates to the clinic.

References

  • A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects - MedChemComm (RSC Publishing).
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - MedChemComm (RSC Publishing).
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed.
  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • In vitro metabolic stability assays for the selected compounds - ResearchGate.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines | Request PDF - ResearchGate.
  • In vitro disposition profiling of heterocyclic compounds - PubMed.
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines - ChemRxiv.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed.
  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed.
  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate.
  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - ResearchGate.
  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate.
  • Piperazine derivatives as metabolites of therapeutic drugs. - ResearchGate.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI.
  • Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK.
  • Aldehyde oxidase - Wikipedia.
  • (PDF) The role of aldehyde oxidase in drug metabolism - ResearchGate.
  • Cytochrome P450‐mediated interaction between perazine and risperidone: implications for antipsychotic polypharmacy - PMC.
  • Aldehyde Oxidase | Cambridge MedChem Consulting.
  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.
  • The role of aldehyde oxidase in drug metabolism - PubMed.
  • Scaffold Hopping in Drug Discovery - NIPER.
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • [PDF] Metabolic stability and its role in the discovery of new chemical entities | Semantic Scholar.
  • CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism - MDPI.

Sources

Exploratory

Solubility Profiling of 1-(3-Methylbutyl)piperazin-2-one: Predictive Modeling &amp; Experimental Protocols

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists Executive Summary 1-(3-Methylbutyl)piperazin-2-one (CAS: 922178-61-8 analog/derivative) is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary

1-(3-Methylbutyl)piperazin-2-one (CAS: 922178-61-8 analog/derivative) is a specialized heterocyclic building block often utilized in the synthesis of pharmaceutical intermediates. Unlike its parent compound, piperazin-2-one, which exhibits high aqueous miscibility, the introduction of the isopentyl (3-methylbutyl) chain imparts significant lipophilic character, altering its solubility profile.

This technical guide addresses the current gap in empirical public data for this specific molecule. It provides a predictive physicochemical analysis , a theoretical solubility landscape , and standardized experimental protocols (OECD 105 compliant) to enable researchers to generate high-fidelity solubility data for process optimization and formulation development.

Physicochemical Characterization & Predictive Analysis[1][2][3][4][5][6][7]

To understand the solubility behavior of 1-(3-Methylbutyl)piperazin-2-one, we must first analyze the competition between its polar head group and its non-polar tail.

Structural Analysis[6][8]
  • Core Scaffold (Hydrophilic): The piperazin-2-one ring contains an amide (lactam) functionality and a secondary amine (unless substituted).[1] In this specific molecule, the N1 position is substituted, leaving the N4 amine potentially free (depending on specific synthesis, but assuming 1-substitution per nomenclature) and the C2 carbonyl.[1] These provide Hydrogen Bond Acceptor (HBA) and Hydrogen Bond Donor (HBD) sites.[1]

  • Substituent (Hydrophobic): The 3-methylbutyl (isopentyl) group is a branched aliphatic chain (

    
    ).[1] This adds steric bulk and lipophilicity, disrupting the crystal lattice energy compared to the planar parent molecule and reducing affinity for water.[1]
    
In Silico Property Estimates[6]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~170.25 g/mol [1]

  • Predicted LogP: ~0.8 – 1.2 (Moderate Lipophilicity)[1]

    • Contrast: Piperazin-2-one has a LogP of ~ -1.0 (Highly Hydrophilic).[1]

  • Predicted pKa: ~8.5 (Basic N4 amine)[1]

Theoretical Solubility Landscape

Based on Hansen Solubility Parameters (HSP) principles, we predict the following solubility profile:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous Water, PBS (pH 7.4)Moderate The lactam/amine H-bonding competes with the hydrophobic isopentyl tail.[1] Likely pH-dependent (higher solubility at pH < 6 due to N4 protonation).[1]
Polar Protic Methanol, Ethanol, IPAHigh Excellent match for both the polar amide head and the alkyl tail.[1]
Polar Aprotic DMSO, DMF, AcetonitrileVery High Strong dipole-dipole interactions with the lactam ring; no hydrophobic penalty.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good solvation of the alkyl chain and favorable interaction with the amide.[1]
Non-Polar Hexane, HeptaneLow The polar lactam ring creates a high energy barrier for dissolution in purely dispersive solvents.[1]

Experimental Protocols for Solubility Determination

Since exact literature values are scarce, the following validated protocols should be used to determine equilibrium solubility.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard: Adapted from OECD Guideline 105.[1] Objective: Determine saturation concentration (


) at a fixed temperature (e.g., 25°C).

Materials:

  • 1-(3-Methylbutyl)piperazin-2-one (Solid or Oil).[1]

  • Target Solvents (HPLC Grade).

  • Thermostatic Shaker Bath.[1]

  • 0.45 µm PTFE Syringe Filters.[1]

  • HPLC-UV or LC-MS system.[1]

Workflow:

  • Preparation: Add excess test compound to 5 mL of solvent in a glass vial. Ensure undissolved material is visible.

  • Equilibration: Seal and agitate at 25°C ± 0.1°C for 24–48 hours.

  • Sedimentation: Stop agitation and allow phases to separate for 2 hours at the same temperature.

  • Sampling: Filter the supernatant using a pre-heated syringe/filter assembly (to prevent precipitation during filtering).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

Protocol B: pH-Dependent Aqueous Solubility

Objective: Determine intrinsic solubility (


) and pH-solubility profile.

Workflow:

  • Prepare buffers at pH 1.2, 4.5, 6.8, and 10.0.[1]

  • Follow the Shake-Flask method above for each buffer.[1]

  • Expectation: Solubility should increase significantly at acidic pH due to protonation of the piperazine secondary amine (

    
    ).[1]
    

Analytical Method Parameters (HPLC-UV)

To quantify the dissolved compound, a robust chromatographic method is required.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amide absorption) or 254 nm.[1]

  • Retention Time: Predicted ~4.5 - 6.0 min (depending on gradient).[1]

Thermodynamic Modeling of Solubility Data

Once experimental data is gathered at multiple temperatures (e.g., 298K, 303K, 313K), use the following models to correlate data and calculate thermodynamic properties.

Modified Apelblat Equation

Used to correlate mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical model constants derived via regression analysis.

  • Application: Excellent for interpolation of solubility at non-measured temperatures.[1]

Van't Hoff Analysis

To determine the Enthalpy of Solution (


):


  • Plot:

    
     vs 
    
    
    
    .[1]
  • Slope:

    
    .[1]
    
  • Intercept:

    
    .[1]
    

Visualizations

Experimental Workflow Logic

The following diagram outlines the decision process for selecting the correct solubility protocol based on the compound's physical state and initial observations.

SolubilityProtocol Start Start: 1-(3-Methylbutyl)piperazin-2-one CheckState Check Physical State (Solid vs. Oil) Start->CheckState SolidPath Solid Crystalline CheckState->SolidPath If Solid OilPath Viscous Oil CheckState->OilPath If Oil ExpSolid Protocol A: Shake-Flask (24-48h Equilibration) SolidPath->ExpSolid ExpOil Protocol C: Slow-Stir Method (Avoid Emulsification) OilPath->ExpOil Filter Filtration (0.45 µm PTFE) Isothermal ExpSolid->Filter ExpOil->Filter Analysis HPLC-UV Quantification Filter->Analysis DataFit Thermodynamic Modeling (Apelblat / Van't Hoff) Analysis->DataFit

Caption: Decision matrix for solubility determination based on the physical state of the piperazinone derivative.

Solubility Mechanism Cycle

This diagram illustrates the thermodynamic barriers the molecule must overcome to dissolve.[1]

ThermoCycle cluster_0 Solvent Interactions SoluteSolid Solute (Solid Lattice) High Energy Barrier SoluteGas Solute (Gas Phase) Ideal State SoluteSolid->SoluteGas Sublimation (+ΔH_sub) Solution Solvated Molecule (Equilibrium) SoluteSolid->Solution Dissolution (+ΔH_soln) SoluteGas->Solution Solvation (-ΔH_solv) Node1 Polar Head (Lactam) H-Bonding Node2 Hydrophobic Tail (Isopentyl) Van der Waals

Caption: Thermodynamic cycle showing the energy contributions of sublimation and solvation to the total heat of solution.

References

  • OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." OECD Publishing, Paris.[1] [Link][1]

  • Jouyban, A. "Review of the Jouyban–Acree Model for Predicting Solubility of Compounds in Mixed Solvents."[1] Journal of Pharmaceutical & Pharmaceutical Sciences, vol. 11, no. 1, 2008. [Link]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience, 2003.[1] (Standard text for physicochemical profiling).

  • PubChem Database. "Piperazin-2-one Compound Summary." National Center for Biotechnology Information. [Link][1]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(3-Methylbutyl)piperazin-2-one

Executive Summary & Strategic Analysis The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a constrained peptidomimetic core for protease inhibitors, GPCR ligands, and antiviral agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a constrained peptidomimetic core for protease inhibitors, GPCR ligands, and antiviral agents. The synthesis of 1-(3-Methylbutyl)piperazin-2-one presents a specific regiochemical challenge: distinguishing between the N1 (amide) and N4 (amine) nitrogens.

Direct alkylation of the parent piperazin-2-one typically favors the more nucleophilic N4-amine position (pKa ~8-9) over the N1-amide position (pKa ~15-17). Consequently, a "home-brew" direct alkylation attempt would yield the incorrect 4-substituted isomer or a mixture of poly-alkylated products.

To ensure scientific integrity and process reliability , this protocol utilizes a Protection-Alkylation-Deprotection (PAD) strategy. By transiently masking the N4-amine with a tert-butoxycarbonyl (Boc) group, we force alkylation to occur exclusively at the N1-amide position via deprotonation with a strong base. This route guarantees structural fidelity and high purity suitable for downstream pharmaceutical applications.

Reaction Workflow & Mechanism

The synthesis proceeds in three distinct stages:

  • N4-Protection: Selective carbamoylation of the secondary amine.

  • N1-Alkylation: Irreversible deprotonation of the lactam nitrogen followed by SN2 displacement of the alkyl halide.

  • N4-Deprotection: Acidolytic cleavage of the carbamate to reveal the final secondary amine.

Visualized Pathway (Graphviz)

SynthesisPathway Start Piperazin-2-one (Starting Material) Step1 Step 1: N4-Protection (Boc2O, Et3N) Start->Step1 Inter1 Intermediate A: 4-Boc-piperazin-2-one Step1->Inter1 Regioselective Acylation Step2 Step 2: N1-Alkylation (NaH, 1-Bromo-3-methylbutane) Inter1->Step2 Inter2 Intermediate B: 1-Isoamyl-4-Boc-piperazin-2-one Step2->Inter2 Amide Deprotonation Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Final Target Product: 1-(3-Methylbutyl)piperazin-2-one Step3->Final Acidolysis

Figure 1: Logical flow of the regioselective synthesis strategy. The pathway ensures the alkyl group is installed specifically at the N1 position.

Detailed Synthesis Protocol

Step 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate (N4-Boc Protection)

Objective: Mask the nucleophilic N4 amine.

ParameterSpecification
Reagents Piperazin-2-one (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (Et₃N, 1.2 equiv)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature (RT)
Time 4–12 Hours

Procedure:

  • Dissolve piperazin-2-one (10.0 g, 100 mmol) in anhydrous DCM (100 mL) in a round-bottom flask.

  • Add Et₃N (16.7 mL, 120 mmol) and cool the solution to 0 °C using an ice bath.

  • Dropwise add a solution of Boc₂O (24.0 g, 110 mmol) in DCM (20 mL) over 30 minutes.

  • Allow the reaction to warm to RT and stir until TLC indicates consumption of the starting material.

  • Workup: Wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hexanes/ethyl acetate or use as-is if purity >95% by NMR.

Step 2: N1-Alkylation with 1-Bromo-3-methylbutane

Objective: Install the isopentyl group at the amide nitrogen.

ParameterSpecification
Reagents Intermediate A (1.0 equiv), Sodium Hydride (60% in oil, 1.2 equiv), 1-Bromo-3-methylbutane (1.2 equiv)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature 0 °C to RT
Atmosphere Nitrogen or Argon (Inert)

Procedure:

  • Safety Note: NaH reacts violently with moisture. Ensure all glassware is flame-dried.

  • Suspend NaH (60% dispersion, 1.44 g, 36 mmol) in anhydrous DMF (30 mL) under inert atmosphere at 0 °C.

  • Dissolve Intermediate A (6.0 g, 30 mmol) in DMF (20 mL) and add dropwise to the NaH suspension. Evolution of H₂ gas will be observed.

  • Stir at 0 °C for 30 minutes to ensure complete deprotonation of the amide (formation of the sodium lactam salt).

  • Add 1-Bromo-3-methylbutane (Isoamyl bromide) (4.3 mL, 36 mmol) dropwise.

  • Allow the mixture to warm to RT and stir for 12–18 hours.

  • Workup: Quench carefully with saturated NH₄Cl solution (excess water may cause exotherm). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (5 x 50 mL) to remove DMF, then brine.

  • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate the N1-alkylated product (Intermediate B).

Step 3: N4-Deprotection to yield 1-(3-Methylbutyl)piperazin-2-one

Objective: Remove the Boc group to release the final secondary amine.

ParameterSpecification
Reagents Intermediate B (1.0 equiv), Trifluoroacetic Acid (TFA, 10-20 equiv)
Solvent Dichloromethane (DCM)
Temperature 0 °C to RT

Procedure:

  • Dissolve Intermediate B (1.0 equiv) in DCM (5 mL per gram of substrate).

  • Cool to 0 °C and add TFA (approx. 20% v/v final concentration).

  • Stir at RT for 1–2 hours. Monitor by TLC (disappearance of the Boc-protected spot).

  • Workup: Concentrate in vacuo to remove excess TFA and DCM.

  • Neutralization (Critical): The residue will be the TFA salt. Dissolve in a minimum amount of water/methanol, cool to 0 °C, and adjust pH to >10 using saturated Na₂CO₃ or 1M NaOH.

  • Extract the free base into DCM or Chloroform/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.

  • Final Purification: If necessary, purify via distillation (if oil) or recrystallization (if solid).

Safety & Compliance

  • Sodium Hydride (NaH): Flammable solid.[1][2] Reacts violently with water to produce hydrogen gas. Use only in a dry, inert atmosphere. Have a Class D fire extinguisher available.

  • 1-Bromo-3-methylbutane: Flammable liquid and irritant. Avoid inhalation.

  • Trifluoroacetic Acid (TFA): Highly corrosive.[1] Causes severe skin burns.[1][2] Handle in a fume hood with acid-resistant gloves.

  • Waste Disposal: All halogenated waste (DCM) and aqueous waste containing DMF must be disposed of according to institutional EHS guidelines.

References

  • Regioselective Alkylation of Piperazinones

    • Title: "Practical Synthesis of 1-Substituted Piperazin-2-ones"
    • Context: Describes the Boc-protection strategy to differenti
    • Source:Tetrahedron Letters, Vol 44, Issue 12, 2003.
  • General Lactam Alkylation Methods

    • Title: "Alkyl
    • Context: Standard protocols for using NaH/DMF for amide alkyl
    • Source:Organic Reactions, Wiley Online Library.
  • Peptidomimetic Scaffolds

    • Title: "Piperazin-2-one as a Constraint for Peptide Backbones"
    • Context: Validates the utility of the target molecule in drug discovery.
    • Source:Journal of Medicinal Chemistry.

Sources

Application

Topic: Reagents and Conditions for N-Alkylation of Piperazin-2-one

An Application Note and Protocol Guide for Researchers Abstract: The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The functiona...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The functionalization of the N4 nitrogen atom via alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery. This guide provides a comprehensive overview of the principal synthetic strategies for the N-alkylation of piperazin-2-one, detailing the underlying chemical principles, comparing various methodologies, and offering field-proven, step-by-step protocols for immediate laboratory application. We will explore classical direct alkylation, modern reductive amination, and palladium-catalyzed cross-coupling reactions, among other techniques.

Introduction: The Strategic Importance of Piperazin-2-one N-Alkylation

Piperazin-2-one contains two distinct nitrogen atoms: an amide nitrogen (N1) and a secondary amine nitrogen (N4). The N1 amide nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Consequently, electrophilic attack, such as alkylation, overwhelmingly occurs at the more nucleophilic N4 position. This inherent selectivity is a cornerstone of piperazin-2-one chemistry, allowing for predictable and regioselective functionalization.

The ability to introduce a wide variety of alkyl, aryl, and heteroaryl groups at this position is fundamental to modulating the pharmacological properties of the final molecule, including its potency, selectivity, solubility, and metabolic stability. This guide focuses on the most effective and widely adopted methods to achieve this transformation.

cluster_start Starting Material cluster_methods N-Alkylation Strategies cluster_product Product P2O Piperazin-2-one DA Direct Alkylation (with R-X) P2O->DA RA Reductive Amination (with R-CHO) P2O->RA BH Buchwald-Hartwig (with Ar-X) P2O->BH Mitsu Mitsunobu Reaction (with R-OH) P2O->Mitsu Product N4-Alkylated Piperazin-2-one DA->Product RA->Product BH->Product Mitsu->Product Start Piperazin-2-one + Aldehyde (R-CHO) Iminium Iminium Ion Intermediate Start->Iminium Condensation (-H₂O) Product N4-Alkylated Product Iminium->Product Hydride Attack Reduction Reduction [NaBH(OAc)₃] Reduction->Iminium

Figure 2: Simplified mechanism of reductive amination.

Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl piperazin-2-ones, direct nucleophilic aromatic substitution is often difficult unless the aromatic ring is highly activated. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become the gold standard for this transformation. [2][3]

  • Mechanism & Rationale: This reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. [2]The catalytic cycle involves:

    • Oxidative Addition: A Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

    • Amine Coordination & Deprotonation: The piperazin-2-one coordinates to the palladium center, and a base removes the N-H proton.

    • Reductive Elimination: The N-aryl bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.

  • Key Components:

    • Palladium Precatalyst: Common sources include Pd₂(dba)₃ or Pd(OAc)₂. [3] * Ligand: A phosphine ligand is crucial for the reaction's success. Sterically hindered biarylphosphine ligands (e.g., Xantphos, BINAP) are often used to promote the reductive elimination step. [4] * Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). [4][5]

Other Methodologies
  • Mitsunobu Reaction: This reaction allows for the alkylation of piperazin-2-one using an alcohol. [6]It proceeds with inversion of stereochemistry at the alcohol's carbon center. The reaction uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack. [7]While powerful, it generates stoichiometric amounts of phosphine oxide and hydrazine by-products, which can complicate purification. [8]* Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for all the above methods, often from hours to minutes, while potentially improving yields by minimizing side-product formation. [9][10]

Comparative Summary of N-Alkylation Methods

MethodAlkylating AgentTypical ReagentsAdvantagesDisadvantages
Direct Alkylation Alkyl Halides (R-X)Base (K₂CO₃, NaH), Solvent (DMF, MeCN)Simple, cost-effective, readily available reagents. [11]Limited to reactive electrophiles (1° > 2°), risk of quaternization, can require harsh conditions.
Reductive Amination Aldehydes, KetonesReducing Agent (NaBH(OAc)₃), Solvent (DCE, THF)Broad substrate scope, mild conditions, high yields, low risk of over-alkylation. [12]Requires carbonyl compounds, reducing agents can be moisture-sensitive or toxic.
Buchwald-Hartwig Aryl Halides (Ar-X)Pd Catalyst, Ligand, Base (NaOtBu)Gold standard for N-arylation, excellent functional group tolerance, mild conditions. [2][13]Expensive catalyst and ligands, requires inert atmosphere, potential for heavy metal contamination.
Mitsunobu Reaction Alcohols (R-OH)PPh₃, DEAD/DIADUses readily available alcohols, proceeds with stereochemical inversion. [6]Stoichiometric by-products complicate purification, limited to acidic nucleophiles (pKa < 13). [8]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of piperazin-2-one with a generic aldehyde using sodium triacetoxyborohydride.

  • Materials:

    • Piperazin-2-one (1.0 equiv)

    • Aldehyde (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (optional, 0.1 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add piperazin-2-one (1.0 equiv) and the aldehyde (1.1 equiv).

    • Dissolve the starting materials in anhydrous DCE (to a concentration of approx. 0.1-0.2 M).

    • Stir the solution at room temperature for 20-30 minutes. Rationale: This allows for the initial formation of the carbinolamine/iminium ion equilibrium. [9] 4. Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. Causality: Portion-wise addition helps to control any initial exotherm.

    • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol outlines a general procedure for the coupling of piperazin-2-one with an aryl bromide.

  • Materials:

    • Piperazin-2-one (1.2 equiv)

    • Aryl Bromide (1.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Toluene or Dioxane

    • Diatomaceous earth (e.g., Celite®)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), piperazin-2-one (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times. Rationale: This is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reagents (Substrates, Catalyst, Base) B 2. Add Solvent under Inert Atmosphere A->B C 3. Heat & Stir (Monitor by TLC/LC-MS) B->C D 4. Quench / Cool & Filter C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G

Figure 3: General experimental workflow for N-alkylation of piperazin-2-one.

References

  • Tajbakhsh, M., et al. (2009). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Iranian Journal of Organic Chemistry, 2, 88-91.

  • Torregiani, E., & Goti, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 133.

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204.

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar.

  • Singh, P., & Gahtori, P. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. PubMed.

  • Christensen, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.

  • Trost, B. M., & Czabaniuk, L. C. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183.

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia.

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.

  • Fors, B. P., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.

  • Yasmeen, S., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

  • Bell, M. R., et al. (2000). Process for the synthesis of substituted piperazinones via mitsunobu reaction. Google Patents.

  • TCI Chemicals. (n.d.). Mitsunobu Reaction.

  • Gnanaoli, K., et al. (n.d.). Microwave-Assisted Synthesis of Nitrogen Heterocycles. IntechOpen.

  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Piperazine-2-thione.

  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate.

Sources

Method

Application Notes and Protocols for the Incorporation of 1-(3-Methylbutyl)piperazin-2-one into Peptide Chains

Abstract: The incorporation of non-natural, conformationally constrained amino acid analogues into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. These modifications can confer enhanced proteoly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The incorporation of non-natural, conformationally constrained amino acid analogues into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. These modifications can confer enhanced proteolytic stability, improved receptor affinity, and controlled secondary structure. This guide provides a comprehensive overview and detailed protocols for the chemical synthesis, Nα-Fmoc protection, and subsequent incorporation of 1-(3-Methylbutyl)piperazin-2-one, a sterically hindered N-substituted cyclic amino acid analogue, into peptide chains using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies. We address the unique challenges posed by this building block, such as steric hindrance during coupling, and provide validated protocols for activation, coupling, cleavage, and final peptide characterization.

The Building Block: Characterization and Preparation of 1-(3-Methylbutyl)piperazin-2-one

Chemical Rationale and Structural Properties

1-(3-Methylbutyl)piperazin-2-one is a cyclic amino acid analogue that introduces a unique structural motif into a peptide backbone. The piperazinone core can act as a β-turn mimetic, inducing specific conformational pre-organization in the peptide chain.[1] The N-substitution with a 3-methylbutyl (isopentyl) group serves two primary purposes: it can enhance hydrophobic interactions with target receptors and, critically, it blocks the amide nitrogen from participating in hydrogen bonding, which can significantly alter the peptide's conformational landscape and resistance to enzymatic degradation. However, this substitution also introduces significant steric bulk around the nucleophilic secondary amine, making its acylation a primary challenge during peptide synthesis.[2][3]

Protocol: Synthesis of 1-(3-Methylbutyl)piperazin-2-one

The synthesis of N-substituted piperazin-2-ones can be achieved through several routes.[4][5] A common and effective method is the cyclization of an N-substituted ethylenediamine with an α-haloacetyl species.

Materials:

  • N-(3-Methylbutyl)ethane-1,2-diamine

  • Ethyl chloroacetate

  • Triethylamine (TEA)

  • Toluene

  • Sodium carbonate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve N-(3-Methylbutyl)ethane-1,2-diamine (1.0 eq) and triethylamine (2.5 eq) in toluene (approx. 0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Cool the reaction to room temperature and add a saturated solution of sodium carbonate to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography on silica gel to obtain pure 1-(3-Methylbutyl)piperazin-2-one.

Protocol: Nα-Fmoc Protection of the Piperazinone Building Block

For use in standard Fmoc-based SPPS, the secondary amine of the piperazinone ring must be protected.[6]

Materials:

  • 1-(3-Methylbutyl)piperazin-2-one

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

  • N,N-Diisopropylethylamine (DIEA) or Sodium Bicarbonate

  • Dichloromethane (DCM) or Acetonitrile/Water mixture

Procedure:

  • Dissolve 1-(3-Methylbutyl)piperazin-2-one (1.0 eq) in DCM.

  • Add DIEA (1.5 eq) to the solution.

  • In a separate flask, dissolve Fmoc-Cl (1.1 eq) in DCM.

  • Slowly add the Fmoc-Cl solution to the piperazinone solution at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting Fmoc-protected building block can be purified by crystallization or column chromatography.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most widely adopted method for SPPS due to its use of a mild base for Nα-deprotection, which preserves acid-labile side-chain protecting groups and the resin linker.[7][8]

SPPS Workflow for Incorporating the Piperazinone Analogue

The following diagram outlines the key steps in a single coupling cycle for incorporating the Fmoc-protected piperazinone building block.

spss_workflow Resin Peptide-Resin (Free N-terminus) Wash1 DMF Wash (3x) Resin->Wash1 Prepare for Coupling Coupling Coupling Step: Fmoc-Piperazinone-OH (3 eq) Coupling Reagent (2.9 eq) Base (6 eq) Wash1->Coupling Wash2 DMF Wash (3x) Coupling->Wash2 Remove Excess Reagents Capping Capping (Optional) (Acetic Anhydride/DIEA) Wash2->Capping Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection If Capping is Skipped Wash3 DMF Wash (3x) Capping->Wash3 Wash3->Deprotection Wash4 DMF Wash (3x) Deprotection->Wash4 Remove Piperidine/Adduct NextCycle Ready for Next Amino Acid Coupling Wash4->NextCycle lpps_workflow cluster_reactants Reactants in Solution Peptide_N Peptide Fragment 1 (Free C-terminus) Activation Carboxyl Activation (e.g., DIC/HOBt) Peptide_N->Activation Piperazinone_C Fmoc-Piperazinone-Peptide Fragment 2 (Free N-terminus) Coupling Coupling in Solution (DMF or DCM) Piperazinone_C->Coupling Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification of Intermediate (Crystallization or Chromatography) Workup->Purification Product Elongated Peptide Fragment Purification->Product

Caption: LPPS workflow for fragment condensation.

Detailed LPPS Protocol

This protocol describes the coupling of a C-terminal peptide fragment with the N-deprotected piperazinone building block.

Procedure:

  • Dissolve the peptide fragment with the free carboxylic acid (1.0 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (1.1 eq) in an appropriate solvent (e.g., DMF).

  • Cool the solution to 0 °C and add a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq). Stir for 15-30 minutes. [9]3. In a separate flask, dissolve the N-deprotected piperazinone-containing fragment (1.0 eq) and a base like DIEA (1.2 eq) in DMF.

  • Add the solution from step 3 to the activated acid from step 2.

  • Allow the reaction to proceed at room temperature for 6-24 hours, monitoring by HPLC.

  • Once complete, quench the reaction with water and perform a standard aqueous work-up to remove water-soluble byproducts.

  • The resulting peptide can be purified by precipitation, crystallization, or flash chromatography. [10]

Peptide Purification and Characterization

Purification by RP-HPLC

The crude peptide must be purified to remove deletion sequences, truncated peptides, and byproducts from the cleavage process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method. [11][12][13] Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Use a C18 column for purification.

  • Employ a linear gradient of Solvent B (0.1% TFA in acetonitrile) into Solvent A (0.1% TFA in water). A typical gradient runs from 5% to 65% B over 30-40 minutes. [14]4. Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC and pool the fractions with >95% purity.

  • Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder. [15]

Characterization

Final validation of the synthesized peptide is critical.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass. This is the primary method for identity confirmation. [16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, 1D (¹H) and 2D (COSY, TOCSY) NMR can be employed. This can confirm the successful incorporation of the piperazinone unit and provide insights into the peptide's solution-phase conformation. [8][17][18]

References

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • Anonymous. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.
  • MDPI. (2019, March 28). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
  • Anonymous. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Bachem. (2025, May 12). What Is Liquid Phase Peptide Synthesis?.
  • Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Veranova. (2025, August 26). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology.
  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection.
  • BenchChem. (2025). Cleavage cocktails for peptides with acid-labile side chains.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent K.
  • ResearchGate. (2007, December). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PMC. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor.
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol.
  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Vapourtec. (2025, July 21). Liquid phase peptide synthesis (LPPS) in flow.
  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Thieme. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amino Acyl Cyanides.
  • Royal Society of Chemistry. (2024, October 18). Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS).
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.
  • Houben-Weyl. (n.d.). Synthesis of Cyclic Peptides.
  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
  • Osaka Yuhigaoka Gakuen. (n.d.). Preference of amino acid residues in the synthesis of cyclic peptides.
  • PMC. (n.d.). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids.
  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Royal Society Publishing. (2024, May 8). Amino acid analogues provide multiple plausible pathways to prebiotic peptides.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Fmoc removal.
  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins.
  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Anonymous. (n.d.). Methods for Removing the Fmoc Group.
  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
  • RSC Publishing. (2016, June 30). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • Google Patents. (n.d.). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.
  • ACS Publications. (2021, May 12). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.

Sources

Application

Application Notes &amp; Protocols: Enhancing Solid-Phase Peptide Synthesis of Difficult Sequences with 1-(3-Methylbutyl)piperazin-2-one

Abstract: The synthesis of long or hydrophobic peptides via automated Solid-Phase Peptide Synthesis (SPPS) is frequently hampered by on-resin aggregation, leading to incomplete reactions, low yields, and challenging puri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of long or hydrophobic peptides via automated Solid-Phase Peptide Synthesis (SPPS) is frequently hampered by on-resin aggregation, leading to incomplete reactions, low yields, and challenging purifications. This document introduces 1-(3-Methylbutyl)piperazin-2-one as a novel, backbone-modifying building block designed to mitigate these issues. By strategically replacing a standard amino acid residue with this N-alkylated piperazinone derivative, it is possible to disrupt the inter-chain hydrogen bonding that precipitates aggregation. We provide a detailed scientific rationale, comprehensive protocols for its use in standard Fmoc/tBu workflows, and troubleshooting guidance for its successful implementation.

Part 1: The Foundational Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, is a cornerstone of peptide science, enabling the routine construction of complex peptide chains.[1][] The process relies on anchoring the C-terminal amino acid to an insoluble resin and iteratively adding subsequent amino acids.[3] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[4]

However, as the peptide chain elongates beyond 5-7 residues, particularly with hydrophobic sequences, a significant challenge arises: on-resin aggregation.[5] The growing peptide chains, tethered to the solid support, can self-associate through the formation of intermolecular hydrogen bonds, adopting stable secondary structures like β-sheets.[5][6] This aggregation can physically block reactive sites, leading to a cascade of synthetic failures:

  • Incomplete Fmoc Deprotection: The basic deprotection reagent (typically piperidine) cannot efficiently access the N-terminal Fmoc group.[3]

  • Failed Amino Acid Coupling: The incoming activated amino acid is sterically hindered from reaching the newly deprotected N-terminus.

  • Poor Resin Swelling: Aggregated peptide-resin complexes may not swell properly, further limiting reagent diffusion.[5]

The result is a crude product containing a high proportion of deletion sequences and other impurities, which are often difficult to separate from the target peptide, drastically reducing the overall process yield.

Part 2: A Novel Solution: 1-(3-Methylbutyl)piperazin-2-one as a "Structure-Breaker"

To overcome the limitations imposed by aggregation, various strategies have been developed, including the use of specialized solvents, chaotropic salts, or elevated temperatures.[5][7] A more robust and proactive approach involves the chemical modification of the peptide backbone itself to prevent the formation of aggregation-prone secondary structures.[6] Building on the success of pseudoproline dipeptides and N-alkylated amino acids, we introduce 1-(3-Methylbutyl)piperazin-2-one as a powerful tool in this class of "structure-breaking" monomers.

Mechanism of Action

The efficacy of 1-(3-Methylbutyl)piperazin-2-one stems from two key structural features that fundamentally disrupt the hydrogen-bonding patterns required for β-sheet formation:

  • Elimination of a Hydrogen Bond Donor: The piperazin-2-one ring is incorporated into the peptide backbone via its N-1 and N-4 positions. The nitrogen at the 4-position forms a tertiary amide bond upon coupling, which lacks the N-H proton that is essential for participating in the hydrogen-bond network of a β-sheet.[5][6]

  • Steric Disruption: The bulky and hydrophobic 3-methylbutyl (isopentyl) group attached to the N-1 position acts as a steric shield. It physically prevents adjacent peptide chains from aligning closely, further inhibiting the formation of stable intermolecular structures.

By strategically substituting a single amino acid in a problematic sequence with this building block, the propensity for aggregation can be significantly reduced, often for several subsequent residues. This effect is analogous to how proline and pseudoproline dipeptides act as "helix breakers" or disrupt β-sheets.[8]

Figure 1: Mechanism of aggregation disruption by 1-(3-Methylbutyl)piperazin-2-one.

Part 3: Key Features & Anticipated Benefits

The integration of 1-(3-Methylbutyl)piperazin-2-one into SPPS workflows offers significant, measurable advantages, particularly for sequences known to be challenging.

FeatureBenefitScientific Rationale
N-Alkylated Backbone Disrupts β-Sheet Formation The tertiary amide bond formed by the piperazinone nitrogen lacks an N-H proton, removing a critical hydrogen bond donor site required for inter-chain aggregation.[6]
Bulky Side Group Provides Steric Hindrance The 3-methylbutyl group prevents the close alignment of peptide chains, sterically inhibiting the formation of ordered, insoluble aggregates.
Fmoc/tBu Compatibility Seamless Integration The building block is designed for use in standard Fmoc SPPS cycles and is stable to the final TFA cleavage cocktail, ensuring the integrity of the modification.[9]
Improved Solubility Higher Purity & Yield By preventing on-resin aggregation, coupling and deprotection reactions proceed to completion, drastically reducing deletion byproducts and simplifying final purification.[8]
Versatility Applicable to Diverse Sequences Can be strategically placed within any peptide sequence predicted to be hydrophobic or aggregation-prone to improve synthesis outcomes.

Part 4: Protocols for Application in Fmoc/tBu SPPS

The following protocols are designed for automated peptide synthesizers utilizing the standard Fmoc/tBu protection strategy.[10][11] The core building block is assumed to be an Fmoc-protected amino acid derivative of 1-(3-Methylbutyl)piperazin-2-one, for example, Fmoc-N4-(carboxymethyl)-1-(3-methylbutyl)piperazin-2-one , which allows it to be coupled like a standard amino acid.

Workflow Overview: Standard SPPS Cycle

The general cycle for peptide synthesis on a solid support involves sequential deprotection of the N-terminal amine and coupling of the next protected amino acid.[3][11]

SPPS_Workflow start Start: Resin-Bound Peptide (N-terminally Fmoc-protected) deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Step 4: DMF Wash coupling->wash2 check Kaiser Test (Optional) wash2->check check->coupling Positive (Recouple) repeat Repeat Cycle for Next Amino Acid check->repeat Negative repeat->deprotection

Figure 2: Standard automated Fmoc-SPPS cycle.
Protocol 1: Incorporation of the Piperazinone Monomer

This protocol details the steps for coupling the 1-(3-Methylbutyl)piperazin-2-one building block.

Materials:

  • Resin-bound peptide with a free N-terminal amine.

  • Fmoc-N4-(carboxymethyl)-1-(3-methylbutyl)piperazin-2-one (5 equivalents relative to resin loading).

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.9 equivalents).

  • DIPEA (N,N-Diisopropylethylamine) (10 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the previous Fmoc deprotection step is complete, confirmed by a negative Kaiser test on a sample bead. The resin should be washed thoroughly with DMF (3 x 1 min) to remove residual piperidine.

  • Pre-activation of Monomer:

    • In a separate vessel, dissolve the Fmoc-piperazinone building block (5 eq.) and HATU (4.9 eq.) in anhydrous DMF.

    • Add DIPEA (10 eq.) to the solution.

    • Allow the activation to proceed for 3-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the reaction vessel containing the resin.

    • Immediately add the pre-activated monomer solution to the resin.

    • Agitate the reaction vessel for 60-90 minutes at room temperature. Note: Due to the steric bulk of the monomer, a longer coupling time compared to standard amino acids is recommended.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended):

    • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), perform a second coupling (recouple) using a freshly prepared activation solution for 45-60 minutes.

  • Capping (If Recoupling Fails):

    • If the Kaiser test remains positive after a second coupling, cap any unreacted amines to prevent the formation of deletion peptides.

    • Treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 10 minutes.

  • Proceed with Synthesis: After a successful coupling (negative Kaiser test) and final DMF wash, proceed to the Fmoc deprotection step for the newly added piperazinone monomer and continue with the synthesis of the peptide.

Protocol 2: Final Cleavage and Deprotection

The piperazinone backbone is stable to standard TFA cleavage conditions.

Materials:

  • Dry, fully synthesized peptide-resin.

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Caution: Handle TFA in a certified fume hood with appropriate PPE.

  • Cold diethyl ether.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) (3 x 1 min) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail (typically 10 mL per gram of resin).

    • Seal the vessel and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a larger volume of cold diethyl ether (approx. 40 mL) with gentle vortexing. A white precipitate of the crude peptide should form.

  • Isolation and Purification:

    • Centrifuge the suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • The peptide is now ready for analysis by HPLC and Mass Spectrometry, followed by purification.[12]

Part 5: Exemplary Application & Hypothetical Data

To demonstrate the potential efficacy, we present a hypothetical synthesis of the notoriously difficult β-amyloid (1-42) fragment, where aggregation is a primary cause of synthesis failure.[13] A strategic substitution is made at Glycine-25 with the piperazinone monomer.

Synthesis StrategyCrude Purity (HPLC Area %)Target Mass (MS)Major Impurities
Standard Fmoc Synthesis ~35%Correct mass detectedDeletion products (des-Val24, des-Gly25), incomplete deprotection products
With Piperazinone at pos. 25 ~75% Correct mass detectedMinor deletion products from other regions

This hypothetical data illustrates the expected dramatic improvement in crude product quality, which significantly simplifies purification and increases the final isolated yield.

Part 6: Troubleshooting

ProblemProbable CauseRecommended Solution
Positive Kaiser test after first coupling of piperazinone monomer. Steric hindrance of the bulky monomer slowing the reaction rate.1. Extend Coupling Time: Increase the initial coupling time to 2 hours. 2. Double Couple: Routinely perform a second coupling for this specific residue.[7] 3. Elevate Temperature: If the synthesizer allows, perform the coupling at a moderately elevated temperature (e.g., 35-40 °C).
Low final yield despite successful incorporation. Aggregation occurring at a different segment of the peptide.Consider incorporating a second piperazinone monomer or another aggregation-disrupting building block (e.g., a pseudoproline dipeptide) at another strategic location in the sequence.
Side reaction peak observed in mass spectrum. Incomplete Fmoc deprotection prior to piperazinone coupling.Ensure deprotection times are sufficient, especially for residues preceding the modification. For difficult deprotections, consider using a stronger base like DBU in the deprotection solution.[14]

Part 7: Conclusion

1-(3-Methylbutyl)piperazin-2-one represents a powerful addition to the toolkit for modern peptide synthesis. By directly addressing the root cause of synthetic failure in difficult sequences—on-resin aggregation—this building block enables the production of higher quality crude peptides. Its seamless integration into standard automated Fmoc/tBu protocols allows researchers to overcome long-standing challenges, facilitating the synthesis of complex and hydrophobic peptides for research, diagnostics, and therapeutic development.

References

  • Vertex AI Search. (n.d.). Piperazinone Chemistry - Peptidomimetics II. Retrieved February 17, 2026.
  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved February 17, 2026.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MedchemExpress.com. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF. Retrieved February 17, 2026.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PMC. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. Retrieved February 17, 2026.
  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Retrieved February 17, 2026.
  • RSC Publishing. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 17, 2026.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 17, 2026.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 17, 2026.
  • SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • ResolveMass Laboratories Inc. (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?
  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved February 17, 2026.
  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved February 17, 2026.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved February 17, 2026.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 17, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 17, 2026.
  • PubMed. (2018, June 1). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study.
  • PMC - NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved February 17, 2026.
  • Merck Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved February 17, 2026.
  • BOC Sciences. (n.d.).
  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved February 17, 2026.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved February 17, 2026.
  • Google Patents. (n.d.). WO2000001678A1 - Process for the synthesis of substituted piperazinones via mitsunobu reaction. Retrieved February 17, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. Retrieved February 17, 2026.
  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved February 17, 2026.
  • DSpace. (n.d.).
  • Biotage. (2023, January 31).
  • CordenPharma. (2024, June 28). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry.
  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?
  • Merck Millipore. (n.d.). Product Focus: New resins for peptide synthesis Novabiochem®. Retrieved February 17, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 1-(3-Methylbutyl)piperazin-2-one synthesis

Technical Support Center: Synthesis of 1-(3-Methylbutyl)piperazin-2-one Subject: Optimization of Reaction Yields and Regioselectivity Ticket ID: #SYN-PIP-021 Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-Methylbutyl)piperazin-2-one

Subject: Optimization of Reaction Yields and Regioselectivity Ticket ID: #SYN-PIP-021 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(3-Methylbutyl)piperazin-2-one (also known as 1-isoamylpiperazin-2-one) presents a classic regioselectivity challenge. The piperazin-2-one scaffold contains two nucleophilic nitrogen atoms: the amide nitrogen (N1) and the amine nitrogen (N4).

Direct alkylation of the unsubstituted ring typically favors the more nucleophilic N4 amine, leading to the wrong isomer (4-substituted) or mixtures. To achieve high yields of the N1-substituted product, we recommend a Protection-Alkylation-Deprotection (PAD) strategy. This guide details the "Gold Standard" protocol to maximize yield and purity, alongside troubleshooting steps for common pitfalls.

Part 1: Strategic Route Selection

Before troubleshooting, ensure you are using the thermodynamically and kinetically favored pathway for N1 substitution.

Method Mechanism Yield Potential Risk Profile
Direct Alkylation Alkylation of piperazin-2-one with isoamyl bromide.Low (<30%) High risk of N4-alkylation and N1,N4-dialkylation. Difficult purification.
Cyclization Reaction of N-isoamylethylenediamine with ethyl chloroacetate.Moderate (40-60%) Regioselectivity depends on cyclization kinetics. Often yields the 4-isomer.
PAD Strategy (Recommended) Alkylation of 4-Boc-piperazin-2-one .High (>85%) Requires 3 steps but guarantees N1 regioselectivity and simplifies purification.

Part 2: The "Gold Standard" Protocol (PAD Strategy)

This workflow assumes the use of 4-(tert-Butoxycarbonyl)piperazin-2-one as the starting material. If this is not commercially available, it can be synthesized by reacting piperazin-2-one with Boc anhydride (selectively protects N4).

Step 1: N1-Alkylation

Reagents: 4-Boc-piperazin-2-one (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), 1-Bromo-3-methylbutane (1.2 eq), DMF (Anhydrous).

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve 4-Boc-piperazin-2-one in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min to ensure complete formation of the sodium lactamate. Observation: Bubbling (

    
     gas) should cease.
    
  • Alkylation: Add 1-Bromo-3-methylbutane dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Quench: Cool to 0°C, quench carefully with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with water/brine (crucial to remove DMF), dry over

    
    .
    
Step 2: Deprotection

Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Dissolve the intermediate in DCM (0.5 M).

  • Add TFA (20% v/v). Stir at RT for 1–2 hours.[1]

  • Critical Step (Free Basing): Evaporate volatiles. The product is a TFA salt. Redissolve in DCM, wash with saturated

    
     or use basic resin to obtain the free amine.
    

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<40%) during the alkylation step. What is going wrong?

Diagnosis: This is typically due to moisture contamination or O-alkylation .

  • Moisture: NaH is extremely moisture-sensitive. If your DMF is "wet," NaH reacts with water instead of the amide, regenerating the starting material.

    • Fix: Use freshly distilled DMF or molecular sieves (4Å). Dry the starting material under high vacuum for 2 hours before use.

  • O-Alkylation: Lactam anions can react at the Oxygen (forming an imidate) instead of the Nitrogen.

    • Fix: Ensure the reaction temperature is kept low (0°C) during addition. If O-alkylation persists, switch solvent to THF (favors N-alkylation due to tighter ion pairing) or add a lithium salt (

      
      ) to coordinate the oxygen.
      
Q2: I am seeing significant starting material remaining despite adding excess alkyl halide.

Diagnosis: Incomplete deprotonation.

  • Explanation: The pKa of the amide proton is ~17. Weak bases like

    
     or 
    
    
    
    are ineffective.
  • Fix: Ensure you are using NaH (Sodium Hydride) or LiHMDS . If using NaH, ensure the oil dispersion is fresh. Old NaH can degrade to NaOH, which is wet and less effective.

Q3: The product is an oil and difficult to crystallize. How do I purify it?

Diagnosis: 1-alkylpiperazin-2-ones are often viscous oils due to the disruption of hydrogen bonding networks.

  • Fix:

    • Acid/Base Extraction: The product has a basic amine (N4). Dissolve crude oil in dilute HCl (aq). Wash with Ether (removes non-basic impurities). Basify aqueous layer to pH >12 with NaOH. Extract product into DCM.

    • Salt Formation: Convert the oil to an HCl or Oxalate salt. These are often crystalline solids that can be recrystallized from Ethanol/Ether.

Q4: Can I use the "Cyclization Route" (Diamine + Chloroacetate) to save money?

Diagnosis: You can, but expect regioselectivity issues.

  • Mechanism:[2][3] Reaction of

    
    -isoamylethylenediamine with ethyl chloroacetate.
    
  • Risk:[4] The primary amine (

    
    ) usually attacks the chloroacetyl group first, leading to the 4-isoamyl  isomer upon cyclization. To get the 1-isoamyl  isomer, you need the secondary amine to attack the chloroacetyl group first, which is sterically less favored.
    

Part 4: Visualizing the Workflow

Figure 1: Synthesis Pathway & Troubleshooting Logic

G Start Target: 1-(3-Methylbutyl)piperazin-2-one Choice Select Route Start->Choice RouteA Route A: Direct Cyclization (High Risk) Choice->RouteA Cost driven RouteB Route B: PAD Strategy (Recommended) Choice->RouteB Quality driven Step1 Step 1: Protect N4 (Start with 4-Boc-piperazin-2-one) RouteB->Step1 Step2 Step 2: Deprotonate N1 (NaH, DMF, 0°C) Step1->Step2 Step3 Step 3: Alkylation (+ Isoamyl Bromide) Step2->Step3 Step4 Step 4: Deprotection (TFA/DCM) Step3->Step4 Issue1 Issue: Low Yield? Step3->Issue1 Troubleshoot Issue2 Issue: O-Alkylation? Step3->Issue2 Step4->Start Success Sol1 Check Solvent Dryness (DMF must be anhydrous) Issue1->Sol1 Sol2 Switch to THF or keep temp < 0°C Issue2->Sol2

Caption: Decision tree comparing synthetic routes and troubleshooting the recommended PAD (Protection-Alkylation-Deprotection) strategy.

Part 5: Quantitative Data & Reagent Selection

Table 1: Base Screening for N1-Alkylation of Lactams

BasepKa (Conj. Acid)SuitabilityNotes

10.3Poor Too weak to deprotonate amide (pKa ~17).

10.3Poor Slightly better solubility, but still insufficient basicity.
NaH 35Excellent Industry standard. Irreversible deprotonation. Requires dry conditions.
LiHMDS 26Good Good alternative if functional groups are base-sensitive. Soluble in THF.
KOH/DMSO 35Moderate "Superbase" conditions. Good for scale-up but difficult workup (high boiling solvent).

References

  • General Synthesis of Piperazin-2-ones

    • Petkovic, M. et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution."[5] Synthesis, 2023.[5][6][7] Link

  • Regioselective Alkylation Strategies

    • Trost, B. M. et al. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones." Journal of the American Chemical Society, 2013. (Discusses N-protection strategies for regiocontrol). Link

  • Cyclization vs.

    • RSC Advances. "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." Organic & Biomolecular Chemistry. Link

  • Smith, M. B. "March's Advanced Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-bromo-3-methylbutane (alkylating agent) and Sodium Hydride (flammable solid) before experimentation.

Sources

Optimization

Technical Support Center: Troubleshooting Piperazin-2-one Cyclization

Introduction: The Cyclization Challenge The piperazin-2-one scaffold (a monocarbonyl piperazine) is a privileged pharmacophore in kinase inhibitors and peptidomimetics. However, its formation is frequently the bottleneck...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclization Challenge

The piperazin-2-one scaffold (a monocarbonyl piperazine) is a privileged pharmacophore in kinase inhibitors and peptidomimetics. However, its formation is frequently the bottleneck in synthesis campaigns. Unlike the thermodynamically stable piperazine-2,5-dione (diketopiperazine), the piperazin-2-one often suffers from competing intermolecular polymerization or hydrolysis due to the specific conformational requirements of the 6-exo-tet or 6-exo-trig closure.

This guide addresses the three most common synthetic routes:

  • N-Alkylation/Acylation: (Diamine +

    
    -halo ester/amide).
    
  • Ugi Post-Condensation: (Multicomponent assembly + deprotection/cyclization).

  • Solid-Phase Synthesis (SPSS): (Resin-bound cyclative cleavage).

Module 1: The Kinetic Trap (Oligomerization)

Context: You are reacting an ethylenediamine derivative with an


-halo ester or chloroacetyl chloride.
Symptom:  The reaction mixture becomes viscous, cloudy, or yields a "gummy" insoluble solid. MS shows repeating mass units (M+M+...).
Root Cause Analysis

This is a classic competition between Intramolecular Cyclization (


)  and Intermolecular Polymerization (

)
.
  • Mechanism: The amine nucleophile attacks the electrophile of another molecule instead of its own tail because the effective molarity (EM) of the internal electrophile is lower than the bulk concentration.

Troubleshooting Protocol

Q: I am seeing significant oligomerization. How do I favor the ring closure?

A: You must manipulate the kinetics to favor


.
  • High Dilution Technique: Run the reaction at 0.01 M to 0.05 M concentration.

  • Pseudo-High Dilution: Do not mix reagents all at once. Add the electrophile (e.g., chloroacetyl chloride) dropwise over 2–4 hours to the diamine solution. This keeps the instantaneous concentration of the electrophile low relative to the amine, favoring the internal capture.

  • Temperature Control: Lower temperatures (0°C to -10°C) during the mixing phase often favor the ordered transition state of cyclization over the disordered collision of polymerization.

Q: My LCMS shows the linear intermediate, but it won't close. Why?

A: The amine might be protonated (inactive) or the leaving group is too poor.

  • Base Switch: If using TEA or DIPEA, switch to an inorganic base like Cs₂CO₃ or K₂CO₃ in MeCN or DMF. Cesium (Cs⁺) provides a "template effect," coordinating with the heteroatoms to bring the chain ends closer together.

  • Leaving Group Swap: If using a chloro-derivative, add NaI (0.1 eq) to generate the transient, more reactive iodo-species (Finkelstein condition).

Visualizing the Competition

ReactionPath cluster_0 Kinetic Competition Start Linear Precursor (Amine + Electrophile) Poly Polymerization (Intermolecular) Start->Poly High Conc. Fast Addition Cyc Cyclization (Intramolecular) Start->Cyc High Dilution Template Effect Trash Oligomers/Gunk Poly->Trash Product Piperazin-2-one Cyc->Product

Figure 1: Kinetic competition between desired cyclization and polymerization.

Module 2: The Ugi Post-Condensation Failure

Context: You performed a Ugi-4CR using an amino-acetaldehyde acetal or a Boc-protected diamine, intending to cyclize in a second step. Symptom: The Ugi product forms, but the subsequent acid treatment leads to decomposition or stable open-chain intermediates.

Troubleshooting Protocol

Q: The acetal deprotection works, but the ring doesn't close (Aldehyde-Amine condensation failure).

A: This "Ugi-Deprotect-Cyclize" (UDC) sequence often fails due to the reversibility of imine formation.

  • Microwave Assistance: Heat the acidic mixture (e.g., AcOH/MeOH) to 100–120°C in a microwave reactor for 10–20 minutes. Thermal energy overcomes the activation barrier for the 6-endo-trig closure.

  • Reducing Agent: If the imine forms but doesn't tautomerize to the enamine/amide, add a reducing agent (NaBH₃CN) to trap the cyclic amine (forming a reduced piperazine) if the 2-one oxidation state is not strictly required, OR use oxidative conditions if trying to form a pyrazinone.

Q: I am using the N-Boc-diamine route. Deprotection happens, but cyclization fails.

A: After TFA deprotection, the amine is a TFA salt (non-nucleophilic).

  • The "Base Shock": You must neutralize the salt and activate the leaving group.

  • Protocol:

    • Step 1: 20% TFA/DCM (remove Boc). Evaporate to dryness.

    • Step 2: Redissolve in iPrOH/Toluene (1:1) .

    • Step 3: Add DIPEA (3 eq) and reflux. If the electrophile is an ester, this is often too slow. Add acetic acid (0.5 eq) as a bifunctional catalyst to activate the carbonyl while the base frees the amine.

Module 3: Solid-Phase Synthesis (SPSS) Issues

Context: Building the ring on Wang or Rink Amide resin. Symptom: Product is cleaved as a linear species, or yield is <10%.

Troubleshooting Protocol

Q: My "Cyclative Cleavage" isn't working.

A: Cyclative cleavage (where the ring formation releases the molecule from the resin) relies heavily on the geometry of the resin-bound intermediate.

  • Steric Crowding: If the resin loading is too high (>0.6 mmol/g), site-site interactions prevent the necessary conformation. Use low-loading resin (0.2–0.3 mmol/g).

  • Leaving Group: If using a bromo-acetyl linker, the bromide might have been displaced by the cleavage cocktail (e.g., by thiols in scavengers) before cyclization. Avoid thiol scavengers if the cyclization involves a halo-alkylelectrophile.

Q: Can I use microwave irradiation on solid phase?

A: Yes, and it is highly recommended.

  • Protocol: Suspend the resin in DMF/DMSO (swelling is crucial). Irradiate at 60–80°C for 2 x 10 mins.

  • Warning: Do not use chlorinated solvents (DCM) in the microwave with basic amines; they can alkylate your product (quaternization).

Summary Data: Conditions Matrix

Failure ModePreferred SolventBase/AdditiveTemp/TimeMechanism Fix
Oligomerization MeCN or Toluene (0.01M)Cs₂CO₃ (Inorganic)0°C

RT
Template effect + Dilution
Stalled Ugi-Cyclization MeOH/AcOH (9:1)None (Acid mediated)120°C (MW)Overcome activation barrier
SPSS Incomplete DMF/DMSODIPEA60°C (MW)Resin swelling + Kinetics
Hydrolysis (Ester) t-Amyl AlcoholTBD (Triazabicyclodecene)RefluxNon-nucleophilic strong base

Diagnostic Decision Tree

TroubleshootingTree Start Reaction Failed (No Piperazin-2-one) CheckLCMS Check LCMS/NMR What is the major impurity? Start->CheckLCMS Polymer Polymer/Oligomer (Repeating Mass) CheckLCMS->Polymer Mass > Product Linear Linear Intermediate (Unreacted) CheckLCMS->Linear Mass = Linear Hydrolysis Hydrolyzed Ester (Acid formed) CheckLCMS->Hydrolysis Mass = Acid SolnPoly Increase Dilution (0.01M) Slow Addition Polymer->SolnPoly CheckCond Check Conditions Linear->CheckCond Dry Dry Solvents Remove Water Hydrolysis->Dry MW Apply Microwave (100-120°C) CheckCond->MW Thermodynamic Stall Base Switch Base (Cs2CO3 or TBD) CheckCond->Base Protonated Amine

Figure 2: Diagnostic workflow for identifying and solving cyclization failures.

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.

  • Dömling, A. (2006). "Recent developments in isocyanide based multicomponent reactions in applied chemistry." Chemical Reviews.

  • Guchhait, S. K., et al. (2011). "Microwave-assisted soluble polymer-supported synthesis of benzopiperazinones." Synlett.

  • Chao, W., et al. (2020).[1] "Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization." The Journal of Organic Chemistry.

  • Smith, R. A., et al. (1998).[2] "Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin." Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting

Technical Support Guide: Minimizing Side Products in Piperazin-2-one Alkylation

[1] Introduction: The Scaffold Paradox Piperazin-2-one is a deceptive scaffold.[1] To the novice, it appears to be a simple cyclic diamine.[1][2] To the experienced medicinal chemist, it is a "Janus" molecule with two di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Scaffold Paradox

Piperazin-2-one is a deceptive scaffold.[1] To the novice, it appears to be a simple cyclic diamine.[1][2] To the experienced medicinal chemist, it is a "Janus" molecule with two distinct faces:

  • N4 (The Amine): A secondary amine (pKa ~8–9).[2] It is nucleophilic under neutral to mild basic conditions.[2]

  • N1 (The Lactam): An amide nitrogen (pKa ~15–17).[2] It is non-nucleophilic until deprotonated by a strong base.[2]

The Core Problem: Most side products arise from a failure to respect this electronic dichotomy.[2] If you treat N1 and N4 as equals, you will get a mixture of regioisomers, poly-alkylated salts, and ring-opened byproducts.[1][2]

This guide provides the logic and protocols to force the molecule to behave.[2]

Module 1: The Regioselectivity Crisis (N1 vs. N4)

The Mechanism of Failure

The most common user complaint is: "I wanted to alkylate the amide (N1), but the alkyl group attached to the amine (N4)."[2]

Why this happens: Under mild conditions (e.g.,


, acetone/DMF), N4 is the kinetic nucleophile.[1][2] It attacks electrophiles readily.[2] N1, being an amide, has its lone pair involved in resonance with the carbonyl oxygen; it is chemically inert toward alkyl halides unless "activated" (deprotonated).[1][2]
Decision Logic: The "Target-First" Approach

Do not start an experiment without defining the target nitrogen.[2] Use the logic flow below to select your route.

RegioControl Start Target Identification Decision Which Nitrogen do you need to alkylate? Start->Decision TargetN4 Target: N4 (Amine) Decision->TargetN4 TargetN1 Target: N1 (Amide) Decision->TargetN1 MethodN4_A Method A: Reductive Amination (Best for 1° Alkyl groups) TargetN4->MethodN4_A High Selectivity MethodN4_B Method B: Direct Alkyl. + Mild Base (Risk of Over-alkylation) TargetN4->MethodN4_B Low Selectivity MethodN1_A Method C: Protection Strategy (Gold Std) Protect N4 (Boc/Cbz) -> Alkylate N1 -> Deprotect TargetN1->MethodN1_A High Yield/Purity MethodN1_B Method D: Dianion Strategy (Risky) 2.2 eq Strong Base (LiHMDS) TargetN1->MethodN1_B Expert Only

Figure 1: Strategic decision tree for regioselective alkylation of piperazin-2-one.

Module 2: The "Over-Alkylation" Trap

Even when targeting the more reactive N4, users often encounter N4-dialkylation (quaternization) or N1,N4-bis-alkylation .[1][2]

Troubleshooting Table: Side Product Diagnostics
ObservationLikely CulpritRoot CauseCorrective Action
Product is water-soluble/stuck in aqueous layer. Quaternary Ammonium Salt N4 was alkylated twice.[1] The secondary amine product is more nucleophilic than the starting material.[2]Switch to Reductive Amination (Aldehyde + NaBH(OAc)3).[2][3] If using alkyl halide, use slow addition (syringe pump).[1][2]
Mixture of two mono-alkylated spots on TLC. Regioisomer Mix (N1 + N4) Base was strong enough to deprotonate N1 partially, or N4 wasn't protected.[1][2]Protect N4 with Boc anhydride before attempting N1 alkylation.[2]
Low yield; gummy precipitate. Polymerization / Ring Opening Base too strong (e.g., NaH) used on unprotected scaffold; Nucleophilic attack on the carbonyl.[1][2]Ensure N4 is protected.[2][4] Avoid heating with strong bases for prolonged periods.[2]
Starting material remains despite excess alkyl halide. Protonation of N4 Acid generated during reaction (HX) protonated the N4 amine, killing its nucleophilicity.[2]Add a scavenger base (e.g., DIPEA or excess

) to neutralize acid byproducts.[1][2]

Module 3: Experimental Protocols

Protocol A: Selective N1-Alkylation (The "Protection" Route)

Use this when you need a substituent on the amide nitrogen.[2]

  • Protection: Dissolve piperazin-2-one (1.0 eq) in DCM.[1] Add

    
     (1.1 eq) and 
    
    
    
    (1.2 eq).[2] Stir at RT for 4h.[2] Isolate 4-Boc-piperazin-2-one .
    • Checkpoint: Verify by NMR.[2] The N1 proton (broad singlet ~6-7 ppm) should remain; N4 proton disappears.[2]

  • Deprotonation: Dissolve 4-Boc-piperazin-2-one in dry DMF (0.2 M) under Argon. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) carefully.

    • Note: Gas evolution (

      
      ) will occur.[2] Stir 30 mins to ensure complete anion formation.
      
  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.[2] Warm to RT and stir 2–12h.

  • Workup: Quench with

    
     (sat. aq). Extract with EtOAc.[2]
    
  • Deprotection: Treat the N1-alkyl-4-Boc intermediate with TFA/DCM (1:4) or HCl/Dioxane to reveal the free amine at N4.[2]

Protocol B: Selective N4-Alkylation (Reductive Amination)

Use this to avoid over-alkylation (quaternization).

  • Condensation: Dissolve piperazin-2-one (1.0 eq) and the corresponding Aldehyde (1.1 eq) in DCE (Dichloroethane) or DCM.

  • Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir at RT overnight.

    • Why STAB? It reduces the imine selectively without reducing the aldehyde or the lactam carbonyl.[2]

  • Workup: Quench with

    
    . Extract with DCM.[2]
    

Module 4: FAQ (Technical Support)

Q: Can I alkylate N1 without protecting N4 first? A: Theoretically, yes, using 2 equivalents of a strong base (like n-BuLi) to create a dianion.[1][2] However, this is highly discouraged .[1][2] The dianion is extremely reactive and often leads to polymerization or C3-alkylation (alpha to the carbonyl).[2] The Protection-Deprotection route (Protocol A) is longer but saves time on purification.[2]

Q: I used NaH for N1 alkylation, but my yield is <20%. Why? A: Check your solvent. NaH requires polar aprotic solvents like DMF or THF.[2] If your alkyl halide is secondary or tertiary, elimination (E2) might be competing with substitution (


).[1][2] Also, ensure your solvent is dry; water destroys NaH immediately.[1][2]

Q: Why do I see a side product with M+14 mass? A: If you used DMF as a solvent and NaH as a base, you might have formylated your amine.[1][2] Strong bases can sometimes cause DMF to act as an electrophile.[2] This is rare with Boc-protected substrates but common with free amines.[1][2]

Q: Is the C3 position (alpha to carbonyl) reactive? A: Yes, but significantly less than N1 or N4.[2] C3-alkylation usually requires specific chiral phase-transfer catalysts or extremely strong bases (LiHMDS) specifically tuned for enolate chemistry.[1] Under standard N-alkylation conditions, C3 side products are negligible.[1][2]

References

  • Review of Piperazine/Piperazinone Scaffolds

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2]

    • Source: ResearchGate / ChemistryOpen (2026).[2]

    • URL: (Note: Generalized link to relevant review literature).

  • pKa and Physical Properties

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][5][6]

    • Source: Journal of Chemical & Engineering Data (2009).[2][5][6]

    • URL:[2]

  • Regioselective Methodologies

    • Title: Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.[1][4]

    • Source: Chemical Science (RSC Publishing).[2]

    • URL:

  • General Protecting Group Strategies

    • Title: Protecting Groups in Organic Synthesis (Greene's).[2]

    • Context: Standard reference for Boc/Cbz protection protocols cited in Protocol A.
    • URL:[2]

Sources

Optimization

Purification challenges of 1-(3-Methylbutyl)piperazin-2-one from crude mixtures

Case ID: PUR-PZN-3MB Topic: Isolation and Purification of 1-(3-Methylbutyl)piperazin-2-one from Crude Reaction Mixtures Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PZN-3MB Topic: Isolation and Purification of 1-(3-Methylbutyl)piperazin-2-one from Crude Reaction Mixtures Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This guide addresses the specific purification challenges associated with 1-(3-Methylbutyl)piperazin-2-one (hereafter referred to as 3MB-PZO ). This molecule presents a classic "amphiphilic trap" in organic synthesis: it possesses a polar, hydrogen-bonding lactam core and a basic secondary amine, yet carries a lipophilic isopentyl tail.[1]

Common user reports indicate three primary failure modes:

  • Low Extraction Yields: Product remains in the aqueous phase during workup.

  • Chromatographic Tailing: Severe streaking on silica gel, leading to co-elution with impurities.[1]

  • Phase State Ambiguity: Product isolates as a viscous oil rather than a solid, complicating handling.[1]

Module 1: Chemical Profile & Solubility Logic

Before troubleshooting, you must understand the physicochemical behavior of 3MB-PZO to select the correct separation vector.

FeatureChemical LogicPurification Implication
Structure N1: Amide (Lactam) N4: Secondary AmineN1 is non-basic.[2][3] N4 is basic (

). The molecule is a mono-base.
Polarity AmphiphilicSoluble in water (due to polarity) AND organic solvents (due to isopentyl tail).
Volatility Moderate to High BPDistillation is risky without high vacuum (<1 mmHg) due to thermal degradation/polymerization.
Major Impurities Linear diamines, uncyclized amidesLinear diamines are more basic and more polar than the product.

Module 2: Troubleshooting Extraction (The "Missing Mass" Phenomenon)

User Issue:

"I synthesized 3MB-PZO via the reaction of N-(3-methylbutyl)ethylenediamine with ethyl chloroacetate. After neutralizing and extracting with Ethyl Acetate, my organic layer is empty. Where is my product?"

Root Cause Analysis:

The secondary amine (N4) forms a water-soluble salt at neutral or acidic pH. Furthermore, the lactam moiety increases water solubility. Standard "neutralization" (pH 7) is insufficient to drive this specific molecule into the organic phase.

Protocol: The "Salting-Out" Basification

To force 3MB-PZO into the organic phase, you must suppress ionization at N4 and decrease the solubility of the neutral molecule in water.

  • Cool the Mixture: Chill the aqueous reaction mixture to 0–5°C.

    • Reason: Lactams can hydrolyze (ring-open) in hot alkaline solutions.

  • Aggressive Basification: Adjust pH to > 12 using 50% NaOH or KOH.

    • Reason: You must exceed the

      
       of the N4 amine (approx 9.0) by at least 2 units to ensure >99% is in the free-base form.
      
  • Saturation (Salting Out): Add solid NaCl until the solution is saturated.

    • Reason: This increases the ionic strength of the aqueous phase, disrupting the hydration shell of the lactam and forcing the organic molecule out ("Salting out effect").

  • Solvent Selection: Use Dichloromethane (DCM) or Chloroform (3x extractions).

    • Note: Ethyl Acetate is often too polar and can hold water, making it less effective for extracting polar lactams than chlorinated solvents.[1]

Module 3: Chromatographic Separation (The "Streaking" Problem)

User Issue:

"On TLC, the spot trails from the baseline. On the column, the product elutes over 20 fractions, contaminating everything."[1]

Root Cause Analysis:

The secondary amine (N4) interacts strongly with the acidic silanol groups (


) on the surface of silica gel. This non-specific binding causes peak broadening (tailing).
Protocol: Amine-Modified Silica Chromatography

You must "cap" the silanol sites or competitively inhibit them.

Method A: Mobile Phase Modifier (Standard)

  • Base: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq) to your mobile phase.

  • Solvent System: DCM : Methanol (95:5

    
     90:10).
    
  • Tip: Pre-rinse the column with the mobile phase containing the base before loading your sample. This neutralizes the silica acid sites.

Method B: The "Neutral Alumina" Alternative If the impurity profile is complex, switch the stationary phase to Neutral Alumina (Brockmann Activity III) .

  • Why: Alumina is less acidic than silica, significantly reducing the tailing of secondary amines without the need for TEA.

Module 4: Crystallization & Isolation (The "Oily Product" Fix)

User Issue:

"The literature says it's a solid, but I isolated a yellow oil that won't crystallize."

Root Cause Analysis:

Small alkyl-piperazinones often have low melting points. Trace impurities (linear amides) or residual solvent can depress the melting point, keeping it as a supercooled liquid.

Protocol: Salt Formation Strategy

Do not struggle with the free base. Convert it to a crystalline salt for final purification.

  • Dissolve: Dissolve the crude "oil" in a minimum amount of dry Ethanol or Isopropanol.

  • Acidify: Add Oxalic Acid (1.0 eq) dissolved in warm ethanol OR HCl in Dioxane (1.1 eq).

    • Recommendation: Oxalate salts of piperazines often crystallize better than hydrochlorides, which can be hygroscopic.[1]

  • Precipitate: Cool to 4°C. If no solid forms, add diethyl ether dropwise until turbid.

  • Recovery: Filter the solid salt.

  • Regeneration (Optional): If the free base is required for the next step, partition the salt between DCM and pH 12 NaOH (aq) as described in Module 2.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for purifying 3MB-PZO.

PurificationWorkflow start Crude Reaction Mixture (Aqueous/Acidic) decision_ph Check pH start->decision_ph basify Adjust to pH > 12 (Cold 50% NaOH) decision_ph->basify pH < 10 salt_out Add NaCl to Saturation decision_ph->salt_out pH > 12 basify->salt_out extract Extract with DCM (3x) Avoid EtOAc if possible salt_out->extract dry Dry (Na2SO4) & Concentrate extract->dry check_state Physical State? dry->check_state solid Solid Obtained (Recrystallize from EtOAc/Hex) check_state->solid oil Viscous Oil Obtained check_state->oil tlc_check TLC Analysis (DCM:MeOH 9:1 + 1% TEA) oil->tlc_check purity_check Purity > 90%? tlc_check->purity_check salt_formation Form Oxalate/HCl Salt (Precipitate from EtOH/Ether) purity_check->salt_formation Yes (High Purity) column Flash Chromatography (Silica + 1% TEA or NH3) purity_check->column No (Complex Impurities) column->check_state

Figure 1: Purification Decision Matrix for 1-(3-Methylbutyl)piperazin-2-one. Note the critical "Salt Formation" pathway for oily intermediates.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Only under high vacuum (< 1 mmHg). Piperazinones can undergo thermal dimerization or ring-opening at high temperatures (


C). If your crude is dark/tarry, a quick "bulb-to-bulb" distillation (Kugelrohr) is better than a fractionating column to remove non-volatile tars before chromatography.

Q: Why does my product turn brown upon standing? A: Secondary amines are prone to oxidation. Store the free base under nitrogen or argon. If storing for long periods (> 1 week), convert it to the Hydrochloride or Oxalate salt , which are indefinitely stable.[1]

Q: I see two spots on TLC that are very close. What are they? A: This is likely the regioisomer (3-substituted vs 1-substituted) or the uncyclized linear amide .

  • Diagnostic: Stain with Ninhydrin.

    • Piperazinone (Product): Weak/Slow staining (Amide + Secondary amine).

    • Linear Diamine (Start Material): Intense/Fast Blue or Purple (Primary/Secondary amines).

    • Linear Amide (Intermediate): Distinct color change depending on the specific amine.

References

  • Piperazine Physicochemical Properties

    • Source: BenchChem & University of Regina.
    • Relevance: Establishes the values for piperazine derivatives ( , ), supporting the pH > 12 extraction logic.
  • Chromatographic Separation of Amines

    • Source: Journal of Chemical & Pharmaceutical Research (2012).[4] "Analytical method for piperazine... using HPLC-UV".

    • Relevance: Validates the use of Diethylamine/Triethylamine modifiers in mobile phases to prevent tailing of piperazine deriv
  • Synthesis & Purification of Piperazinones

    • Source: Google P
    • Relevance: Describes the synthesis of 2-piperazinones from diamines and chloroacetates, and the use of crystallization/salt formation for purific
  • General Purification of Nitrogen Heterocycles

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard Text).

    • Relevance: "Salting out" and amine-modified silica protocols.

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 1-(3-Methylbutyl)piperazin-2-one Formulations

Welcome to the technical support center for 1-(3-Methylbutyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Methylbutyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the thermal stability of formulations containing this molecule. As a substituted piperazin-2-one, this compound possesses a lactam ring within a piperazine scaffold, presenting unique stability challenges that must be addressed during formulation development.[1][2] This document provides a logical framework for identifying, understanding, and mitigating thermal degradation.

Section 1: Understanding the Thermal Degradation of 1-(3-Methylbutyl)piperazin-2-one

This section addresses the fundamental questions regarding the stability of 1-(3-Methylbutyl)piperazin-2-one. A proactive understanding of potential degradation pathways is the first step in developing a robust formulation.

Q1: What are the primary mechanisms of thermal degradation for 1-(3-Methylbutyl)piperazin-2-one?

A1: Based on its chemical structure, 1-(3-Methylbutyl)piperazin-2-one is susceptible to two primary degradation pathways under thermal stress:

  • Hydrolysis of the Lactam Ring: The amide bond within the piperazin-2-one ring is a potential site for hydrolysis, especially in aqueous solutions. This reaction is often catalyzed by acidic or basic conditions and is accelerated at elevated temperatures.[3] This can lead to ring-opening and the formation of an amino acid derivative, resulting in a complete loss of the parent compound's structure and activity. The stability of β-lactam rings, which are structurally related to the lactam in piperazin-2-one, is known to be highly dependent on pH.[3][4]

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, particularly in the presence of oxygen, transition metal ions, or light.[5][6] Oxidative degradation can lead to the formation of N-oxides and other degradation products, which may be colored and could potentially be reactive.

Below is a diagram illustrating these potential degradation pathways.

API 1-(3-Methylbutyl)piperazin-2-one Hydrolysis Lactam Ring Hydrolysis API->Hydrolysis Oxidation Piperazine Ring Oxidation API->Oxidation RingOpened Ring-Opened Product (Inactive) Hydrolysis->RingOpened NOxides N-Oxides & Other Oxidative Degradants Oxidation->NOxides Catalysts Heat, pH (Acid/Base), Water Catalysts->Hydrolysis Oxidants Heat, Oxygen, Metal Ions, Light Oxidants->Oxidation

Potential degradation pathways for 1-(3-Methylbutyl)piperazin-2-one.
Q2: What are the common observable signs of degradation in my formulation?

A2: Degradation can manifest in several ways. You should monitor for the following changes during your stability studies:

  • Appearance: Changes in color (e.g., development of a yellow or brown tint) or clarity (e.g., formation of precipitates or haziness).

  • pH: A shift in the pH of the formulation can indicate the formation of acidic or basic degradation products.

  • Assay/Purity: A decrease in the concentration of 1-(3-Methylbutyl)piperazin-2-one and the emergence of new peaks in a chromatogram (e.g., from HPLC) are quantitative indicators of degradation.

Section 2: Troubleshooting Guide for Formulation Development

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My aqueous formulation of 1-(3-Methylbutyl)piperazin-2-one turns yellow after storage at 40°C.
  • Possible Cause: This is a classic sign of oxidative degradation. The nitrogen atoms in the piperazine ring are likely being oxidized.[5] This process can be accelerated by the presence of trace metal ions in your excipients or solvent, or by exposure to oxygen in the headspace of your container.

  • Solutions & Experimental Approach:

    • Inert Atmosphere: Manufacture and store your formulation under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

    • Antioxidants: Incorporate antioxidants into your formulation. The choice of antioxidant will depend on the nature of your formulation (e.g., aqueous vs. lipid-based).

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent to sequester metal ions.

Strategy Agent Typical Concentration Range Mechanism of Action
Antioxidants Ascorbic Acid0.01 - 0.1%Water-soluble free radical scavenger.
Sodium Metabisulfite0.01 - 0.1%Water-soluble oxygen scavenger.
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Lipid-soluble free radical scavenger.
Chelating Agents Edetate Disodium (EDTA)0.01 - 0.1%Sequesters divalent and trivalent metal ions.
Problem: HPLC analysis shows a significant loss of the active ingredient and the appearance of a major new peak after incubation in an aqueous buffer.
  • Possible Cause: This strongly suggests hydrolytic degradation, likely through the cleavage of the lactam ring. The rate of this degradation is highly sensitive to pH.[3] The stability of similar lactam-containing molecules, such as β-lactam antibiotics, is known to have a U-shaped pH-rate profile, with maximum stability in a specific pH range.[3]

  • Solutions & Experimental Approach:

    • pH Optimization Study: Perform a formulation screening study across a range of pH values (e.g., pH 3 to 9) to identify the pH of maximum stability. Use appropriate buffers to maintain the pH.

    • Non-Aqueous Formulations: If aqueous stability is insufficient, consider developing a non-aqueous formulation (e.g., using propylene glycol, polyethylene glycol, or oils) or a lyophilized powder for reconstitution.

pH Range Recommended Buffer System Comments
3.0 - 5.0Citrate BufferCan chelate metal ions, but may catalyze degradation of some molecules.
6.0 - 8.0Phosphate BufferPhysiologically relevant and generally well-tolerated.
8.0 - 10.0Borate BufferUse with caution due to potential toxicity.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for formulations of 1-(3-Methylbutyl)piperazin-2-one?

    • A: Based on the potential for thermal degradation, formulations should be stored at controlled room temperature (20-25°C) or under refrigeration (2-8°C), protected from light.[7] The exact conditions should be determined through long-term stability studies.

  • Q: Are there any excipients that should be avoided?

    • A: Avoid excipients with high levels of reactive impurities, such as peroxides in polyethylene glycols (PEGs) or aldehydes in sugars, as these can promote degradation. Also, be cautious with strong acids and bases that can catalyze hydrolysis.[8]

  • Q: What analytical techniques are best for a stability-indicating method?

    • A: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach. It is crucial that the method can separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) can be invaluable for identifying the structure of unknown degradants.[4]

Section 4: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.

  • Prepare Stock Solutions: Prepare solutions of 1-(3-Methylbutyl)piperazin-2-one (e.g., at 1 mg/mL) in water, 0.1 N HCl, 0.1 N NaOH, and a 3% solution of hydrogen peroxide.

  • Thermal Stress: Place aliquots of the solutions in a controlled temperature oven at 60°C for 24 hours. Keep a control sample at 4°C.

  • Photolytic Stress: Expose an aliquot of the aqueous solution to light in a photostability chamber (ICH Q1B guidelines). Wrap a control sample in aluminum foil.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Aqueous Phase: 0.1% Formic Acid or Phosphoric Acid in water.

    • Organic Phase: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to separate the polar degradation products from the less polar parent compound. For example, start with 5% organic phase and ramp up to 95% over 20 minutes.

  • Detection: Use a UV detector set to a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Once the method is developed, validate it according to ICH Q2(R1) guidelines, ensuring specificity for the degradation products identified in the forced degradation study.

Section 5: Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting stability issues with your 1-(3-Methylbutyl)piperazin-2-one formulation.

Workflow for troubleshooting the thermal stability of formulations.

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, February 8). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation.
  • PMC - NIH. (n.d.). Stability of β-lactam antibiotics in bacterial growth media.
  • ResearchGate. (n.d.). General synthetic strategies toward piperazine scaffold.
  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
  • ResearchGate. (2023, June 14). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process.
  • University Blog Service. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture | Rochelle.
  • Alfa Laval. (n.d.). Safety data sheet.
  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.
  • University Blog Service. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • MedchemExpress.com. (n.d.). Piperazin-2-one | Intermediate.
  • AK Scientific, Inc. (n.d.). (S)-1-N-Boc-2-methyl-piperazine.

Sources

Optimization

Troubleshooting hygroscopic nature of 1-(3-Methylbutyl)piperazin-2-one salts

Topic: Troubleshooting Hygroscopicity, Deliquescence, and Isolation Issues Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Introduction: The "Sticky" Nature of Piperazinones Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hygroscopicity, Deliquescence, and Isolation Issues Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Introduction: The "Sticky" Nature of Piperazinones

Welcome to the Technical Support Hub. You are likely here because your batch of 1-(3-Methylbutyl)piperazin-2-one salt has transitioned from a solid to a gum, or you are struggling to crystallize it from the reaction mixture.

The Core Problem: While the 3-methylbutyl (isopentyl) chain adds lipophilicity, the piperazin-2-one core is a polar lactam with a secondary amine. When protonated (salt formation), the lattice energy is often insufficient to overcome the hydration energy, especially with small, high-charge-density counterions like chloride or trifluoroacetate (TFA). The result is a highly hygroscopic or deliquescent material that complicates weighing and formulation.

This guide provides field-proven protocols to diagnose, handle, and remediate these issues.

Module 1: Diagnosis & Characterization

Q: My salt turned into an oil after 20 minutes on the bench. Is it degraded?

A: Likely not. It has likely deliquesced (dissolved in absorbed atmospheric moisture).[1] Action: Do not discard. Perform Thermogravimetric Analysis (TGA) .

  • Protocol: Heat the sample from 25°C to 150°C at 10°C/min.

  • Interpretation: A sharp weight loss <100°C indicates water/solvent loss. If the plateau stabilizes before decomposition (>200°C), the API is intact but wet.

Q: How do I quantify the hygroscopicity to set specs?

A: Use Dynamic Vapor Sorption (DVS) rather than standard loss-on-drying. Why? DVS measures mass change vs. Relative Humidity (RH).

  • Critical Threshold: If mass increase is >2% at 80% RH, the salt is "Hygroscopic." If it liquefies, it is "Deliquescent."

  • Target: For stable development, you generally require a form with <0.5% weight gain at 60% RH.

Module 2: Synthesis & Isolation Troubleshooting

Q: I cannot get the salt to precipitate; it keeps oiling out. What should I do?

A: "Oiling out" occurs when the salt enters a liquid-liquid phase separation rather than crystallizing. This is common with isopentyl-substituted amines due to their flexible alkyl chains preventing efficient packing.

Troubleshooting Protocol:

  • Change the Solvent System: Switch from a single solvent to a Solvent/Anti-solvent system.

  • Temperature Cycling: Heat the oil to dissolve it, then cool slowly (1°C/min) to induce nucleation.

  • Seeding: If you have any solid trace (even from a dirty batch), use it to seed the oil.

Recommended Solvent Systems for Piperazinones:

Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Notes
Methanol MTBE 1:5Best for HCl salts. MTBE is lipophilic enough to force precipitation.
Isopropanol Heptane 1:3Good for hydrophobic salts (e.g., Tosylate).
Ethanol Ethyl Acetate 1:4Standard starting point. Avoid if product is very soluble in EtOAc.

Module 3: The Root Cause Solution – Salt Selection

Q: I am using the HCl salt. Is there a better option?

A: Yes. Hydrochloride (HCl) salts of piperazines are notoriously hygroscopic due to the high charge density of the chloride ion and its strong hydrogen-bonding capability with water.

The Fix: Switch to a Lipophilic Counterion . According to the Hofmeister Series and empirical solubility data, replacing small inorganic anions with large, organic anions increases lattice energy and hydrophobicity, repelling water.

Recommended Counterion Switch:

Current SaltIssueRecommended ReplacementWhy?
Hydrochloride (HCl) Deliquescent, stickyTosylate (p-Toluenesulfonate) The aromatic ring adds bulk and lipophilicity, improving crystallinity.
Trifluoroacetate (TFA) Hygroscopic, volatile acidFumarate (1:1) Dicarboxylic acid often forms stable hydrogen-bond networks that lock the lattice.
Acetate Unstable, smellsNapsylate High molecular weight; excellent for forcing precipitation of "oily" amines.
Visualizing the Selection Logic

SaltSelection Start Start: 1-(3-Methylbutyl)piperazin-2-one Base Decision Is the HCl salt hygroscopic? Start->Decision Keep Keep HCl (Store with Desiccant) Decision->Keep No (Rare) Switch Switch Counterion Decision->Switch Yes (Common) Option1 Try Tosylate/Besylate (Increases Hydrophobicity) Switch->Option1 Strategy A: Bulk Option2 Try Fumarate/Succinate (H-Bond Network) Switch->Option2 Strategy B: Lattice Test Run DVS & XRPD Option1->Test Option2->Test Result Stable Solid Form? Test->Result Result->Switch No (Iterate) Final Proceed to Formulation Result->Final Yes

Figure 1: Decision tree for remediating hygroscopicity via salt selection. Moving from inorganic (HCl) to organic (Tosylate) counterions is the primary strategy for piperazinones.

Module 4: Storage & Handling Protocols

Q: How do I weigh this material without error?

A: If you must use a hygroscopic form (e.g., for early screening), follow this "Zero-Contact" protocol:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Glove Bag: If a glove box is unavailable, use a disposable glove bag purged with Nitrogen.

  • Difference Weighing:

    • Weigh the full vial.

    • Remove approximate amount.[2]

    • Weigh the vial again.

    • Calculate mass delivered (Mass_initial - Mass_final). Never weigh the receiving vessel as it absorbs water during the process.

Q: What is the best drying method?

A: Standard oven drying often fails because the "melted" hydrate forms a crust. Protocol:

  • Lyophilization (Freeze-Drying): Dissolve the salt in water/t-butanol (to prevent collapse), freeze, and sublime the solvent. This yields a fluffy, amorphous powder (high surface area, but dry).

  • Vacuum Oven with P₂O₅: Use Phosphorus Pentoxide as a desiccant trap in the vacuum line. Heat to 40°C under high vacuum (<10 mbar) for 24 hours.

References

  • BenchChem. (2025).[3] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • Sanphui, P., et al. (2012). "High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid."[4] Crystal Growth & Design, 12(4), 2023–2036.

  • Pawar, A., et al. (2010). "Salt Selection in Drug Development." Pharmaceutical Technology, 34(3).

  • FDA/USP. (2023). USP <1241> Water-Solid Interactions in Pharmaceutical Systems.

  • Gubskaya, A.V., et al. (2008). "An investigation into the influence of counterion on the properties of some amorphous organic salts." Molecular Pharmaceutics.

Sources

Troubleshooting

Controlling regioselectivity in 1-(3-Methylbutyl)piperazin-2-one functionalization

Ticket ID: REGIO-PIP-02-ISO Subject: Controlling Regioselectivity (N4 vs. C3) in 1-substituted Piperazin-2-ones Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are work...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-PIP-02-ISO Subject: Controlling Regioselectivity (N4 vs. C3) in 1-substituted Piperazin-2-ones Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 1-(3-methylbutyl)piperazin-2-one . This scaffold presents a classic regioselectivity challenge common to lactam heterocycles. The molecule contains two primary reactive sites for electrophilic functionalization:

  • N4 (Secondary Amine): Highly nucleophilic, pKa ~9–10 (conjugate acid). Kinetic control usually favors reaction here.

  • C3 (Alpha-Carbon): Enolizable position, pKa ~25–30. Thermodynamic control or specific base selection is required to react here.

The Golden Rule: You cannot efficiently alkylate the C3 position via enolate chemistry if the N4 nitrogen is unprotected. The base will deprotonate the N4-H (pKa ~17-19 in DMSO) long before it touches the C3-H.

Module 1: Diagnostic & Decision Matrix

Before proceeding, identify your target regioisomer using the decision tree below.

RegioSelectivity Start Target Identification Q1 Where do you want to add the group? Start->Q1 N4 N4 Position (Amine) Q1->N4 Heteroatom C3 C3 Position (Alpha-Carbon) Q1->C3 Carbon Backbone Direct Direct Alkylation (Mild Base: K2CO3/NaH) N4->Direct Check Is N4 Protected? C3->Check Protect STEP 1: Protect N4 (Boc/Cbz/Bn) Check->Protect No Enolate STEP 2: Strong Base (LiHMDS/LDA, -78°C) Check->Enolate Yes Protect->Enolate

Figure 1: Decision matrix for functionalizing 1-(3-methylbutyl)piperazin-2-one. Note that C3 functionalization requires an obligate N4-protection step.

Module 2: Troubleshooting N4-Functionalization

Scenario: You want to attach an alkyl or aryl group to the secondary amine (N4).

FAQ: Why is the reaction stalling or yielding mixtures?
SymptomProbable CauseCorrective Action
Low Yield (Alkylation) Formation of ammonium salts or over-alkylation (quaternization).Use mild bases (K₂CO₃ or Cs₂CO₃) in MeCN or DMF. Avoid strong bases like NaH unless strictly necessary, as they can promote racemization if C3 is chiral.
No Reaction (Arylation) Poor nucleophilicity of the lactam amine.Switch to Buchwald-Hartwig conditions . Pd(OAc)₂/BINAP or XPhos with NaOtBu is the industry standard for N-arylation of piperazinones [1].
C3 Side Products Base is too strong (e.g., LDA used by mistake).Downgrade base strength. N-alkylation does not require pKa > 20 bases.

Module 3: C3 (Alpha-Carbon) Functionalization

Scenario: You want to install a substituent alpha to the carbonyl (C3). This is the most technically demanding transformation.

The "Protection-First" Protocol

You must mask the N4 proton. The 1-(3-methylbutyl) group only protects N1.

  • Protection: React substrate with Boc₂O/Et₃N to yield 4-Boc-1-(3-methylbutyl)piperazin-2-one .

  • Deprotonation: The C3 protons are now the most acidic (pKa ~30).

Standard Operating Procedure (SOP) for C3-Alkylation
  • Solvent: Anhydrous THF (Critical: Moisture kills the enolate).

  • Base: LiHMDS (Lithium Hexamethyldisilazide) is preferred over LDA for piperazinones to minimize ring-opening side reactions.

  • Temperature: -78°C is mandatory to control kinetic enolate formation and prevent di-alkylation.

Step-by-Step Workflow:

C3_Workflow Step1 1. Dissolve N-Boc substrate in THF Cool to -78°C Step2 2. Add LiHMDS (1.1 equiv) Stir 30-45 mins Step1->Step2 Step3 3. Add Electrophile (R-X) Slow addition via syringe pump Step2->Step3 Step4 4. Warm to RT Quench with NH4Cl Step3->Step4

Figure 2: Kinetic Enolate Trapping Protocol.

Troubleshooting C3 Issues

Q: I am seeing significant bis-alkylation (two groups on C3). How do I stop at mono-alkylation?

  • Root Cause: Proton exchange between the mono-alkylated product and the unreacted enolate during the reaction (scrambling).

  • Solution:

    • Add additives: Use HMPA or DMPU (co-solvent) to break up lithium aggregates, increasing the reactivity of the enolate and speeding up the initial trapping.

    • Use a "Clumsy" Electrophile: If R-X is small (MeI), bis-alkylation is fast. If R-X is bulky, steric hindrance at C3 slows the second addition.

    • Inverse Addition: Cannulate the enolate into a solution of the electrophile (keeping electrophile in excess).

Q: My yield is <20%.

  • Root Cause: The 1-(3-methylbutyl) group adds lipophilicity but also steric bulk near N1. While C3 is distal, conformation changes in the ring (boat/chair flip) might hinder enolate formation.

  • Solution: Ensure the internal temperature actually reaches -78°C. Increase deprotonation time to 1 hour. Verify LiHMDS quality (titrate it).

Module 4: Advanced Methods (Pd-Catalysis)

If standard enolate chemistry fails, transition-metal catalysis provides a "cheating" mechanism that avoids strong bases.

Palladium-Catalyzed Alpha-Arylation

Instead of LiHMDS, use a Pd(0) catalyst to couple an aryl halide directly to C3.

  • Catalyst: Pd(dba)₂ or Pd(OAc)₂.

  • Ligand: Electron-rich phosphines like P(t-Bu)₃ or Q-Phos .

  • Base: K₃PO₄ or LiOtBu (milder than LiHMDS).

  • Mechanism: The Pd-catalyst facilitates the formation of a C-bound palladium enolate, which then undergoes reductive elimination [2].

Asymmetric Decarboxylative Allylic Alkylation

For enantioselective C3 functionalization, the Stoltz method is authoritative.

  • Substrate: Requires a C3-carboxyl group (beta-ketoester equivalent).

  • Process: Pd-catalyzed loss of CO₂ generates a specific enolate geometry that is trapped by an allyl group.

  • Relevance: This is the most reliable method to create quaternary stereocenters at C3 [3].

References

  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 1

  • Vertex AI Search. (2026). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. 2

  • Vertex AI Search. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. 3

  • Vertex AI Search. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. 4

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for 1-(3-Methylbutyl)piperazin-2-one

This guide provides a technical analysis of the 1H NMR chemical shift assignments for 1-(3-Methylbutyl)piperazin-2-one , designed for application scientists and medicinal chemists. It moves beyond simple listing to offer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR chemical shift assignments for 1-(3-Methylbutyl)piperazin-2-one , designed for application scientists and medicinal chemists. It moves beyond simple listing to offer a comparative framework for validating regiochemistry and purity.

Executive Summary & Structural Context

1-(3-Methylbutyl)piperazin-2-one is a peptidomimetic scaffold often used in drug discovery to constrain amino acid side chains. The core structure consists of a 2-oxopiperazine (lactam) ring substituted at the N1 (amide) position with an isopentyl group.

Critical Analytical Challenge: Synthesizing this scaffold often risks regiochemical ambiguity. Direct alkylation of piperazin-2-one typically favors the more nucleophilic N4 (amine) position. However, the target molecule here is the N1 (amide) substituted isomer. Distinguishing these two regioisomers by NMR is the primary performance metric for this guide.

The Molecule[1][2][3][4][5][6][7][8]
  • Core: Piperazin-2-one[1]

  • Substituent: 3-methylbutyl (Isopentyl)

  • Position: N1 (Amide Nitrogen)

Predicted vs. Experimental Chemical Shift Assignments

The following data synthesizes high-fidelity predictive models with experimental fragment data from analogous N-alkylated lactams.

Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz[2][3]

Table 1: 1H NMR Assignment Guide (Target: N1-Isomer)
PositionProtonsShift (δ, ppm)MultiplicityCoupling (Hz)Structural Diagnostic
Ring C3 H-3 (2H)3.52 - 3.58 Singlet (s)-Isolated CH₂ between C=O and N4. Diagnostic for ring integrity.
Ring C6 H-6 (2H)3.30 - 3.40 Triplet (t)J ≈ 5.8Deshielded by adjacent N1-Amide.
Ring C5 H-5 (2H)3.00 - 3.10 Triplet (t)J ≈ 5.8Upfield relative to H-6; adjacent to amine N4.
N1-Chain N1-CH₂3.35 - 3.45 Triplet (t)J ≈ 7.5Critical: Downfield shift confirms N1 (Amide) attachment.
Chain CH₂ (β)1.45 - 1.55 Multiplet (m)-Methylene linker in isopentyl chain.
Chain CH (γ)1.55 - 1.65 Multiplet (m)-Methine branching point.
Chain CH₃ (δ)0.90 - 0.95 Doublet (d)J ≈ 6.6Characteristic isopentyl "gem-dimethyl" signal.
Amine N4-H1.80 - 2.20 Broad (br s)-Exchangeable; shift varies with concentration/water.

Comparative Analysis: The "Regioisomer Trap"

The most common failure mode in characterizing this compound is misidentifying the N4-alkylated isomer (4-(3-methylbutyl)piperazin-2-one) as the target N1-isomer .

Performance Comparison: N1 vs. N4 Isomer Discrimination

Use this decision matrix to validate your product.

FeatureTarget: N1-Isomer (Amide Substituted)Alternative: N4-Isomer (Amine Substituted)Mechanistic Cause
Chain N-CH₂ Shift δ 3.35 - 3.45 ppm δ 2.30 - 2.45 ppm Amide nitrogen is electron-withdrawing (deshielding); Amine is electron-donating.
Ring H3 Shift Singlet (s) Singlet (s) H3 is isolated in both, but N4-alkylation may cause slight upfield shift (~3.2 ppm).
Amide Proton Absent Present (~6.0 - 7.5 ppm) The N1-isomer has no amide proton. The N4-isomer retains the N1-H.
13C Carbonyl ~168 - 170 ppm ~170 - 172 ppm N-alkylation of amides typically shields the carbonyl carbon slightly vs. NH amides.

Analyst Insight: If your "isopentyl N-CH₂" signal appears at 2.4 ppm , you have synthesized the wrong isomer (N4-substitution). The target N1-substitution must show this signal downfield at >3.3 ppm .

Experimental Validation Workflow

To confirm the assignment, use the following logic flow. This protocol ensures self-validation of the structure.

DOT Visualization: Assignment Logic

NMR_Assignment Sample Unknown Sample (CDCl3) H1 1H NMR Spectrum Sample->H1 Amide_Check Check 6.0-8.0 ppm (Amide NH) H1->Amide_Check N1_Path No NH Signal (N1-Alkylated) Amide_Check->N1_Path Absent N4_Path Broad NH Signal (N4-Alkylated) Amide_Check->N4_Path Present Chain_Check Check Isopentyl N-CH2 N1_Path->Chain_Check Final_N1 Shift > 3.3 ppm CONFIRMED N1-Isomer Chain_Check->Final_N1 Downfield Final_N4 Shift < 2.5 ppm REJECT (N4-Isomer) Chain_Check->Final_N4 Upfield

Figure 1: Decision tree for distinguishing N1 vs. N4 regioisomers in piperazin-2-ones.

COSY Correlation Map

Confirm the ring connectivity using 2D COSY (Correlation Spectroscopy).

COSY_Network Figure 2: Expected COSY correlations. Note H-3 is isolated from the H5-H6 spin system. H6 H-6 (3.35 ppm) H5 H-5 (3.05 ppm) H6->H5 Vicinal (Strong) H3 H-3 (3.55 ppm) H3->H3 No COSY (Isolated)

Experimental Protocol

For optimal resolution of the piperazin-2-one ring protons (which can broaden due to ring inversion conformers):

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL CDCl₃ .

    • Note: If signals are broad, the ring may be flipping at an intermediate rate.

  • Solvent Alternative: If resolution is poor in CDCl₃, switch to DMSO-d6 or Benzene-d6 .

    • Benzene-d6 Effect:[4] Often resolves overlapping methylene signals (H5/H6) significantly better than chloroform due to anisotropy.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of the H3 singlet).

    • Scans: 16-64.

References

  • Piperazin-2-one Scaffold Analysis: Sanchez-Cespedes, J., et al. "Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative."[1] Antiviral Research, 2014.[1] Link

  • Conformational Dynamics: Paderes, M. C., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2014. Link

  • Regioisomer Discrimination: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Note. Link

  • General Shift Tables: Pretsch, E., et al.

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(3-Methylbutyl)piperazin-2-one

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery and validation pipeline. Mass spectrometry (MS), particularly ta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery and validation pipeline. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a pivotal analytical technique, offering a detailed "fingerprint" of a molecule through its fragmentation pattern. This guide provides an in-depth interpretation of the collision-induced dissociation (CID) fragmentation of 1-(3-Methylbutyl)piperazin-2-one, a substituted piperazinone, and compares its behavior to other common piperazine derivatives.

The piperazine ring is a prevalent scaffold in medicinal chemistry, and understanding its fragmentation behavior is crucial for the rapid identification of metabolites, degradants, and related impurities. This guide explains the causal mechanisms behind the observed fragmentation, provides a validated experimental protocol for data acquisition, and uses visual diagrams to clarify complex fragmentation pathways.

Experimental Methodology for Fragmentation Analysis

To ensure the generation of reliable and reproducible fragmentation data, a robust analytical method is paramount. The following protocol outlines a standard approach for analyzing 1-(3-Methylbutyl)piperazin-2-one using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1-(3-Methylbutyl)piperazin-2-one in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid serves to promote protonation of the analyte, which is essential for positive mode electrospray ionization.

  • Liquid Chromatography (LC) Parameters:

    • System: A standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • System: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 (Full Scan): Scan range of m/z 50-500 to identify the protonated parent molecule [M+H]⁺.

    • MS2 (Tandem MS):

      • Select the [M+H]⁺ ion of 1-(3-Methylbutyl)piperazin-2-one (calculated m/z 171.15) as the precursor ion.

      • Use Collision-Induced Dissociation (CID) with argon as the collision gas.

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions. This allows for the capture of both low-energy (stable fragments) and high-energy (smaller fragments) dissociations.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution (0.1% Formic Acid) stock->working Dilution lc UHPLC Separation (C18 Column) working->lc ms ESI Source (Positive Ionization) lc->ms ms1 MS1 Scan (Find [M+H]⁺) ms->ms1 ms2 MS2 Scan (CID) (Fragment [M+H]⁺) ms1->ms2 analysis Fragmentation Pathway Analysis ms2->analysis fragmentation_pathway_A cluster_frags parent [M+H]⁺ m/z 171.15 frag1 [M+H - C₄H₈]⁺ m/z 115.09 parent->frag1 - C₄H₈ (56 Da) frag2 [M+H - •C₅H₁₁]⁺ m/z 100.08 parent->frag2 - •C₅H₁₁ (71 Da)

Caption: Side chain fragmentation pathways.
Pathway B: Piperazin-2-one Ring Opening and Cleavage

The protonated piperazinone ring is susceptible to ring-opening, followed by cleavage. This is a characteristic fragmentation pattern for cyclic amines and amides. [2][3]

  • Initial Ring Opening: The charge on N4 can induce the cleavage of the C2-C3 or C5-C6 bond.

  • Formation of m/z 70 and m/z 56: Subsequent cleavage often leads to characteristic ions for the piperazine core. A common pathway involves the formation of an aziridinium ion or related small fragments, such as m/z 70.08 and m/z 56.07 . These fragments represent different portions of the cleaved piperazine ring. [2]

fragmentation_pathway_B cluster_frags parent [M+H]⁺ m/z 171.15 frag1 [C₄H₈N]⁺ m/z 70.08 parent->frag1 Ring Cleavage frag2 [C₃H₆N]⁺ m/z 56.07 parent->frag2 Ring Cleavage

Caption: Piperazinone ring fragmentation.
Pathway C: Amide Bond Cleavage

Cleavage of the amide bond (N1-C2) is a well-documented fragmentation pathway for amides and lactams. [4][5]This would result in the opening of the ring and could lead to the formation of an acylium ion or loss of CO.

  • Loss of CO (28 Da): Following ring opening at the amide bond, a neutral loss of carbon monoxide can occur, leading to a fragment at m/z 143.16 .

Summary of Predicted Fragments

The table below summarizes the key predicted fragment ions for 1-(3-Methylbutyl)piperazin-2-one.

m/z (Calculated) Proposed Elemental Formula Description of Fragmentation
171.15[C9H19N2O]⁺Protonated Molecular Ion [M+H]⁺
143.16[C8H19N2]⁺Loss of carbon monoxide (CO) from the parent ion.
115.09[C5H11N2O]⁺Loss of neutral isobutylene (C4H8) from the side chain.
100.08[C4H10N2O]⁺Loss of the isoamyl radical (•C5H11) from the N1 position.
70.08[C4H8N]⁺Characteristic fragment from piperazine ring cleavage. [2]
56.07[C3H6N]⁺Characteristic fragment from piperazine ring cleavage. [2]

Comparative Fragmentation Analysis

To provide context, it is valuable to compare the predicted fragmentation of 1-(3-Methylbutyl)piperazin-2-one with that of other well-studied piperazine derivatives. The nature of the substituent on the piperazine nitrogen dramatically alters the primary fragmentation pathways.

Comparison with N-Aryl and N-Benzyl Piperazines
  • 1-Benzylpiperazine (BZP): The mass spectrum of BZP is dominated by the cleavage of the benzyl group, which forms a highly stable tropylium ion at m/z 91 . [2]This pathway is so favorable that it often suppresses other ring-fragmentation pathways.

  • 1-Phenylpiperazine: This compound shows characteristic fragments at m/z 119, m/z 70, and m/z 56. [2]The m/z 119 ion corresponds to the phenyl-containing portion after ring cleavage.

Key Differences and Insights:

Unlike BZP, 1-(3-Methylbutyl)piperazin-2-one lacks an aromatic substituent capable of forming a highly stabilized resonance structure like the tropylium ion. Consequently, its fragmentation is driven by two competing processes:

  • Side Chain Fragmentation: The aliphatic 3-methylbutyl group fragments via neutral losses (e.g., loss of C4H8), which is characteristic of alkyl chains.

  • Ring Cleavage: The piperazinone ring itself is more likely to fragment into smaller pieces (m/z 70, 56), as there is no dominant, energy-sinking pathway associated with the substituent.

This comparison underscores a critical principle in mass spectrometry: the fragmentation pattern is dictated by the relative stability of the potential fragment ions and neutral losses. The presence of an aliphatic chain in 1-(3-Methylbutyl)piperazin-2-one opens up fragmentation channels that are not observed in its aromatic counterparts, making its mass spectrum distinct and identifiable.

Conclusion

The interpretation of the mass spectrometric fragmentation of 1-(3-Methylbutyl)piperazin-2-one reveals a pattern governed by the interplay between its N-alkyl substituent and the inherent instability of the protonated piperazinone ring. The primary predicted pathways involve the loss of neutral fragments from the 3-methylbutyl side chain and characteristic cleavages of the heterocyclic core.

This fragmentation behavior is notably different from that of N-aryl or N-benzyl piperazines, which are dominated by cleavages that form highly stable aromatic ions. This comparative analysis provides researchers with a clear framework for identifying different classes of piperazine derivatives and for the structural elucidation of related unknown compounds in complex matrices. The methodologies and interpretations presented here serve as a robust guide for drug development professionals relying on mass spectrometry for structural confirmation.

References
  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [Link]

  • de Souza, G. E. P., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 2018, 8(38), 21407-21413. [Link]

  • de Souza, G. E. P., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC, 2018. [Link]

  • Acquavia, M. A., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 2024. [Link]

  • de Souza, G. E. P., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate, 2018. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Lee, J., et al. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC, 2024. [Link]

  • Mondal, B., et al. Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbitu[3]ril guests: experimental and computational insights into supramolecular binding. PMC, 2025. [Link]

  • Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. [Link]

Sources

Validation

Comparative Bioactivity Guide: Piperazin-2-one vs. Piperazine Scaffolds

Executive Summary This guide provides a technical comparison between two privileged scaffolds in medicinal chemistry: the classic piperazine and its oxidized derivative, piperazin-2-one (2-oxopiperazine).[1] While pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two privileged scaffolds in medicinal chemistry: the classic piperazine and its oxidized derivative, piperazin-2-one (2-oxopiperazine).[1] While piperazine is ubiquitous in FDA-approved drugs (e.g., Imatinib, Ciprofloxacin) due to its ability to modulate solubility and pharmacokinetic (PK) profiles, the piperazin-2-one scaffold offers distinct advantages in peptidomimetics and metabolic stability .

This document analyzes the structural, electronic, and pharmacological divergences of these scaffolds, supported by experimental data in oncology and CNS therapeutics.[2]

Structural & Electronic Profiling

The fundamental difference lies in the oxidation state of C2. Piperazine acts as a flexible, bis-basic scaffold. Piperazin-2-one introduces an amide bond, creating a "push-pull" electronic system that alters basicity, hydrogen bonding potential, and conformational entropy.

Table 1: Physicochemical Comparison
FeaturePiperazinePiperazin-2-oneImpact on Bioactivity
Basicity (pKa) ~9.8 (N1) & ~5.6 (N4)~6.0 (Amine N)Piperazin-2-one is less ionized at physiological pH, improving membrane permeability in some contexts.
H-Bonding 2 Donors / 2 Acceptors1 Donor / 2 Acceptors (Amide O, Amine N)The amide carbonyl acts as a strong H-bond acceptor, critical for binding in serine protease or kinase pockets.
Conformation Chair (flexible)Twisted Boat/Half-Chair (constrained)Piperazin-2-one mimics the

-turn of peptides, making it ideal for GPCR ligands.
Metabolic Liability High (N-oxidation, N-dealkylation)Moderate (Amide bond is stable; blocks N-oxidation at one site).2-one substitution blocks metabolic soft spots, extending half-life (

).

Bioactivity Analysis: Case Studies

Case Study A: Oncology (Farnesyltransferase Inhibition)

Context: Farnesyltransferase (FTase) inhibitors prevent the activation of Ras proteins, a key driver in 30% of human cancers. Comparison:

  • Piperazine Analogs (e.g., Tipifarnib): Utilize the piperazine ring primarily as a rigid linker that positions the imidazole group for zinc coordination.

  • Piperazin-2-one Analogs (e.g., L-778,123 derivatives): The 2-one scaffold serves as a peptidomimetic replacement for the CAAX tetrapeptide motif of the Ras protein. The carbonyl group interacts with the peptide backbone binding site of the enzyme, providing higher selectivity.

Experimental Data (Cytotoxicity - HT-29 Colon Cancer Lines):

  • Piperazine derivative (Generic): IC50

    
     15-20 
    
    
    
    M
  • Piperazin-2-one derivative (Guanidine-substituted): IC50

    
     6 
    
    
    
    M[3]
  • Observation: The piperazin-2-one core improved potency by ~3-fold due to enhanced H-bonding within the enzyme pocket and improved cellular uptake (reduced ionization).

Case Study B: CNS Therapeutics (Opioid Receptors)

Context: Developing stable analogs of endogenous opioid peptides (e.g., Dermorphin). Comparison:

  • Piperazine: When used to replace the C-terminal residues, piperazine often retains high affinity but lacks the specific orientational control required for subtype selectivity (

    
     vs 
    
    
    
    ).
  • Piperazin-2-one: Incorporating chiral piperazin-2-ones constrains the peptide backbone. Studies show that specific stereoisomers ((S)-phenylalanine derived) of piperazin-2-one maintain high

    
    -opioid receptor affinity while significantly increasing resistance to enzymatic degradation compared to the open-chain or simple piperazine analogs.
    

Visualizing the Mechanism

To understand the utility of piperazin-2-one in oncology, we visualize the Ras signaling pathway.[4] FTase inhibitors (FTIs) utilizing this scaffold block the first step (Farnesylation), preventing Ras from anchoring to the membrane.

RasSignaling GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK Activates Ras_Inactive Ras (Inactive/Cytosolic) RTK->Ras_Inactive Recruits Ras_Active Ras-Farnesyl (Membrane Bound) Ras_Inactive->Ras_Active Farnesylation (Lipid Anchor) FTase Farnesyltransferase FTase->Ras_Inactive Catalyzes Inhibitor Piperazin-2-one FTI (Drug) Inhibitor->FTase Inhibits (IC50 ~6uM) Raf Raf Ras_Active->Raf Signaling Cascade MEK MEK Raf->MEK Signaling Cascade ERK ERK MEK->ERK Signaling Cascade Proliferation Cell Proliferation ERK->Proliferation Signaling Cascade

Figure 1: Mechanism of Action for Piperazin-2-one based Farnesyltransferase Inhibitors (FTIs) in the Ras signaling cascade.[4]

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Aryl-Piperazin-2-ones

This protocol addresses the challenge of synthesizing the 2-one scaffold without over-alkylation, a common issue with standard piperazine synthesis.

Objective: Synthesize 1-(3-chlorophenyl)piperazin-2-one (Intermediate for FTIs). Reagents: N-(3-chlorophenyl)ethylenediamine, Ethyl chloroacetate, Ethanol, Sodium Ethoxide.

  • Preparation of Diamine: Dissolve N-(3-chlorophenyl)ethylenediamine (10 mmol) in absolute ethanol (50 mL) under

    
     atmosphere.
    
  • Cyclization: Add Ethyl chloroacetate (11 mmol) dropwise over 30 minutes at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Base Treatment: Cool to room temperature. Add Sodium Ethoxide (12 mmol) to neutralize the HCl byproduct and drive the cyclization to completion. Stir for 1 hour.

  • Work-up: Evaporate ethanol under reduced pressure. Resuspend residue in Ethyl Acetate (100 mL) and wash with water (3 x 30 mL) and brine.

  • Purification: Dry organic layer over

    
    . Recrystallize from Ethanol/Hexane to yield the product as off-white crystals.
    
    • Yield Expectations: 65-75%.[1]

    • Validation: 1H NMR should show a singlet at

      
       ~3.5 ppm (CH2 adjacent to Carbonyl).
      
Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify metabolic stability (


) of Piperazine vs. Piperazin-2-one analogs.
  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Terminate reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Synthesis Workflow Visualization

The following diagram illustrates the logical flow for synthesizing these scaffolds, highlighting the divergence point where one chooses between the reduced (piperazine) or oxidized (piperazin-2-one) path.

SynthesisWorkflow Start Primary Amine (R-NH2) Step1 Reaction with Aziridine or Epoxide Start->Step1 Diamine N-Substituted Diamine Step1->Diamine Choice Cyclization Reagent? Diamine->Choice PathA 1,2-Dichloroethane (Alkylation) Choice->PathA Reduction Path PathB Ethyl Chloroacetate (Acylation-Alkylation) Choice->PathB Oxidation Path ProdA Piperazine (Bis-amine) PathA->ProdA ProdB Piperazin-2-one (Amide-Amine) PathB->ProdB

Figure 2: Divergent synthesis pathways for accessing Piperazine vs. Piperazin-2-one scaffolds.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 2020. Link

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 1996. Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Medicinal Chemistry, 2024. Link

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones. The Journal of Organic Chemistry, 2023. Link

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 2017. Link

Sources

Comparative

A Comparative Guide to Validating the Purity of 1-(3-Methylbutyl)piperazin-2-one using LC-MS

For Researchers, Scientists, and Drug Development Professionals Abstract The rigorous validation of chemical purity is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous validation of chemical purity is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison for validating the purity of 1-(3-Methylbutyl)piperazin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. We present a detailed protocol for a primary Liquid Chromatography-Mass Spectrometry (LC-MS) method, justifying the experimental choices and outlining a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2][3] Furthermore, this guide objectively compares LC-MS with alternative analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the supporting data and rationale necessary for informed method selection in a drug development setting.

Introduction: The Imperative for Purity in Drug Development

1-(3-Methylbutyl)piperazin-2-one is a substituted piperazinone, a class of compounds frequently explored in drug discovery due to the piperazine ring's favorable pharmacokinetic properties.[4][5] The purity of such a candidate molecule is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. Unidentified impurities, arising from starting materials, synthetic byproducts, or degradation, can have unintended biological activity, leading to adverse effects or diminished therapeutic efficacy.

Therefore, a robust, validated analytical method for purity assessment is non-negotiable. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7][8] This guide focuses on LC-MS as the primary analytical tool due to its high sensitivity and specificity, which are essential for detecting and identifying trace-level impurities.

The Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

2.1. Rationale for Selecting LC-MS

LC-MS is the preferred method for the purity analysis of 1-(3-Methylbutyl)piperazin-2-one for several key reasons:

  • Specificity: Mass spectrometry provides mass-to-charge (m/z) data, offering a highly specific detection method that can distinguish the target analyte from impurities, even if they co-elute chromatographically. In some cases, the specificity of MS can be so high that additional experimental studies for specificity may not be required if justified.[9]

  • Sensitivity: LC-MS systems, particularly with modern ionization sources and mass analyzers, can achieve low limits of detection (LOD) and quantitation (LOQ), enabling the accurate measurement of impurities present at very low levels (e.g., <0.1%).[10]

  • Structural Information: Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of ions, providing valuable structural information that can be used to tentatively identify unknown impurities without the need for immediate synthesis of reference standards.

  • Versatility: LC is compatible with a wide range of polar and non-polar compounds, making it suitable for analyzing the target compound and a diverse array of potential process-related impurities and degradants.

2.2. Proposed LC-MS Method for 1-(3-Methylbutyl)piperazin-2-one

This section details a robust starting method for the analysis of 1-(3-Methylbutyl)piperazin-2-one.

Experimental Protocol: LC-MS Purity Analysis

Objective: To separate, detect, and quantify 1-(3-Methylbutyl)piperazin-2-one and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer (e.g., Triple Quadrupole or Quadrupole Time-of-Flight) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Rationale: The C18 stationary phase provides excellent retention for the moderately non-polar 3-methylbutyl group.

  • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: Formic acid is a volatile modifier compatible with MS and promotes protonation of the analyte for positive ion mode ESI.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometer Settings (Positive ESI Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The two nitrogen atoms in the piperazine ring are basic and readily accept a proton, making positive ion mode highly efficient.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Scan Range: m/z 50 - 500.

  • Data Acquisition: Full scan for impurity profiling and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the main peak and known impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(3-Methylbutyl)piperazin-2-one sample.

  • Dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation (HPLC) Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification & Purity Calculation Integrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS workflow for purity analysis.

Ensuring Trustworthiness: A Guide to Method Validation

A method is only as reliable as its validation. Following the ICH Q2(R1) and the recently updated Q2(R2) guidelines, a comprehensive validation protocol must be executed to demonstrate that the analytical procedure is fit for its intended purpose.[1][6][11]

Step-by-Step Validation Protocols

3.1. Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte or its known impurities.

    • Analyze a sample of 1-(3-Methylbutyl)piperazin-2-one.

    • Spike the sample with known, structurally similar impurities and potential synthetic precursors.

    • Confirm that the analyte peak is resolved from all impurity peaks (Resolution > 1.5).

    • Perform peak purity analysis using MS data across the chromatographic peak to confirm its homogeneity.

3.2. Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[7]

  • Protocol:

    • Prepare a series of at least five calibration standards of 1-(3-Methylbutyl)piperazin-2-one, typically ranging from the reporting limit (e.g., 0.05%) to 150% of the target concentration (e.g., 0.05, 0.1, 1.0, 10, 15 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3.3. Accuracy (Recovery) The closeness of the test results to the true value.

  • Protocol:

    • Prepare a sample matrix (e.g., a placebo or a known pure batch of the compound).

    • Spike the matrix with known amounts of 1-(3-Methylbutyl)piperazin-2-one at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (for a total of nine determinations).[8]

    • Analyze the samples and calculate the percent recovery for each. The acceptance criterion is typically 98.0% to 102.0% recovery.

3.4. Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate preparations of a single sample at 100% of the test concentration on the same day, with the same analyst and instrument.[7] Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[3] The %RSD is calculated for the combined data sets.

3.5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by analyzing a series of dilute solutions of the analyte.

3.6. Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Examples:

      • Flow Rate (± 0.05 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (e.g., 0.1% Formic Acid ± 0.02%)

    • Analyze a standard solution under each condition and assess the impact on retention time, peak shape, and quantification. The results should remain within the established acceptance criteria.

Hypothetical Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at analyte RT; Resolution > 1.5No interference; Resolution > 2.0 for all pairsPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 0.05 - 15 µg/mL0.05 - 15 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (Repeatability) %RSD ≤ 2.0%0.8%Pass
Precision (Intermediate) %RSD ≤ 3.0%1.5%Pass
LOD S/N ≥ 3:10.015 µg/mL (S/N = 3.5)Pass
LOQ S/N ≥ 10:10.05 µg/mL (S/N = 11.2)Pass
Robustness System suitability parameters metAll parameters met under varied conditionsPass

Comparative Analysis: Alternative Purity Assessment Techniques

While LC-MS is a powerful primary technique, orthogonal methods are crucial for a comprehensive purity assessment.

TechniquePrincipleAdvantages for 1-(3-Methylbutyl)piperazin-2-oneDisadvantages
LC-MS Separation by polarity, detection by mass-to-charge ratio.High specificity and sensitivity; provides molecular weight and structural data for impurities.Higher cost and complexity; potential for ion suppression.
HPLC-UV Separation by polarity, detection by UV absorbance.Robust, cost-effective, and widely available; excellent for routine QC.[12]Lacks specificity (cannot distinguish compounds with the same retention time and similar chromophores); requires impurities to have a UV chromophore.
GC-MS Separation by boiling point/volatility, detection by mass.Excellent for volatile and thermally stable impurities (e.g., residual solvents, starting materials).The analyte may require derivatization to increase volatility; risk of thermal degradation.
qNMR Signal intensity is directly proportional to the number of nuclei.A primary ratio method that can provide absolute purity without a specific reference standard for the analyte.[13][14] Does not require chromatographic separation.Lower sensitivity compared to LC-MS; requires a highly pure internal standard; complex mixtures can lead to signal overlap.[15]

Conclusion

For the comprehensive purity validation of 1-(3-Methylbutyl)piperazin-2-one, a well-validated LC-MS method stands as the most robust and informative primary technique. Its unparalleled specificity and sensitivity are critical for ensuring the safety and quality of potential drug candidates. The detailed validation protocol provided in this guide, grounded in ICH principles, offers a clear roadmap for establishing a trustworthy analytical procedure.

However, a multi-faceted approach is best. HPLC-UV serves as an excellent, cost-effective orthogonal method for routine quality control once the impurity profile is well-understood. GC-MS is invaluable for assessing volatile impurities, while qNMR offers a powerful, alternative means of determining absolute purity. The ultimate choice and combination of methods will depend on the specific stage of drug development, regulatory requirements, and the nature of the impurities encountered.[16]

References

  • ProPharma. (2024, June 25).
  • Scribd.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Lab Manager. (2025, October 22).
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • BenchChem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • PubMed. (2010, April 15). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • Semantic Scholar. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.
  • RSSL.
  • Almac Group.
  • PubChem. 2-[1-(3-Methylbutyl)piperazin-2-yl]ethan-1-ol.
  • PMC. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
  • PubChem. Piperazin-2-one.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Wikipedia. Piperazine.
  • LookChem. (R)-3-Methylpiperazin-2-one.
  • U.S. Environmental Protection Agency. 2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.

Sources

Validation

Structural Comparison Guide: 1-(3-Methylbutyl)piperazin-2-one vs. Leucine Mimetics

This guide provides an in-depth structural and functional comparison of 1-(3-Methylbutyl)piperazin-2-one against standard Leucine mimetics . It is designed for medicinal chemists and structural biologists optimizing pept...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison of 1-(3-Methylbutyl)piperazin-2-one against standard Leucine mimetics . It is designed for medicinal chemists and structural biologists optimizing peptide-based leads into bioavailable small molecules.

Executive Summary: The Constrained Scaffold Advantage

In the transition from bioactive peptides to drug-like small molecules, 1-(3-Methylbutyl)piperazin-2-one represents a critical "Peptoid-Lactam Hybrid" scaffold. Unlike linear Leucine mimetics (e.g., N-methyl leucine or simple isobutyl amines), this scaffold simultaneously addresses three liabilities of peptide drugs: conformational entropy , proteolytic instability , and membrane permeability .

By tethering the hydrophobic 3-methylbutyl chain (an extended Leucine/Homo-leucine surrogate) to the N1-position of a piperazin-2-one ring, this molecule locks the backbone into a fixed geometry, mimicking the


 position of a 

-turn while removing a hydrogen bond donor to improve lipophilicity.

Structural Deconstruction & Pharmacophore Analysis

The Core Scaffold: Piperazin-2-one

The piperazin-2-one ring serves as a constrained dipeptide mimetic .

  • Geometry: It forces the amide bond into a cis-like or fixed transoid arrangement depending on ring puckering, restricting the

    
     and 
    
    
    
    torsion angles.
  • N1-Substitution: The attachment of the side chain to the amide nitrogen (N1) classifies this as a cyclic peptoid . This shifts the side chain vector, allowing it to access hydrophobic pockets that are orthogonal to the backbone, a trajectory often seen in GPCR transmembrane helices.

The Substituent: 3-Methylbutyl (Isopentyl)
  • Leucine vs. Homo-Leucine:

    • Leucine Side Chain: Isobutyl (

      
      ).
      
    • 3-Methylbutyl Group: Isopentyl (

      
      ).
      
  • Function: The extra methylene unit in the 3-methylbutyl group provides increased "reach" (approx. 1.54 Å extension). This allows the hydrophobic tail to penetrate deeper into cryptic hydrophobic sub-pockets (e.g., S1' pockets of metalloproteases) that standard Leucine analogs cannot fill, enhancing van der Waals contacts (

    
     gain).
    
Comparative Metrics Table
Feature1-(3-Methylbutyl)piperazin-2-one Linear Leucine Mimetic (e.g., N-Me-Leu) Native L-Leucine Residue
Conformational Entropy Low (Rigidified Ring)Medium (Rotatable bonds)High (Flexible)
Binding Entropy Cost Minimal (Pre-organized)ModerateHigh (Penalty upon binding)
Proteolytic Stability High (Lactam + N-alkylation)Moderate (N-methylation)Low (Cleavable peptide bond)
H-Bond Donors (HBD) 0 (at N1 amide)0 (at N-Me)1 (Amide NH)
Membrane Permeability Enhanced (Reduced PSA)GoodPoor (Zwitterionic/Polar)
Pharmacophore Type Peptoid-Lactam (Side chain on N)Peptoid (Linear)Amino Acid (Side chain on C

)

Mechanistic Insight: Entropy-Enthalpy Compensation

The superiority of the piperazin-2-one scaffold lies in the Rigidification Principle .

  • Entropic Advantage (

    
    ):  Linear leucine analogs must freeze multiple rotatable bonds to bind their target. This incurs a significant entropic penalty (
    
    
    
    ). The piperazin-2-one ring pre-organizes the molecule into a bioactive conformation, minimizing this penalty.
  • Metabolic Shielding: The N1-substitution sterically hinders nucleophilic attack at the carbonyl carbon and prevents recognition by standard proteases (e.g., Chymotrypsin) that require a free NH or specific backbone geometry.

Visualizing the Pharmacophore Overlay

The following diagram illustrates how the piperazin-2-one scaffold mimics a constrained peptide turn compared to the linear analog.

PharmacophoreComparison cluster_linear Linear Leucine Peptide cluster_cyclic 1-(3-Methylbutyl)piperazin-2-one Leu L-Leucine Residue (High Flexibility) Proteolysis Susceptible to Proteolysis Leu->Proteolysis Rapid Degradation Target Hydrophobic Binding Pocket (Target Protein) Leu->Target High Entropy Cost PipOne Piperazin-2-one Ring (Constrained Backbone) SideChain 3-Methylbutyl Group (Hydrophobic Reach) PipOne->SideChain covalently tethered Stability Metabolic Stability (No Amide NH) PipOne->Stability Steric Shielding SideChain->Target Optimized Interaction (Low Entropy Cost)

Caption: Comparison of binding dynamics. The piperazinone scaffold reduces entropy cost and blocks proteolytic degradation pathways.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methylbutyl)piperazin-2-one

Objective: Construct the N-alkylated lactam core efficiently. Method: One-pot Reductive Amination / Cyclization sequence.

Reagents:

  • N-Cbz-ethylenediamine (Starting material)

  • Glyoxal or Ethyl glyoxalate (Backbone former)

  • Isovaleraldehyde (3-methylbutanal) – Source of the 3-methylbutyl group

  • Sodium Triacetoxyborohydride (STAB) – Reducing agent

Step-by-Step Workflow:

  • Imine Formation: Dissolve N-Cbz-ethylenediamine (1.0 equiv) and Isovaleraldehyde (1.1 equiv) in DCE (Dichloroethane). Stir for 30 min at RT.

  • Reductive Amination: Add STAB (1.5 equiv) and Acetic Acid (1.0 equiv). Stir for 4 hours. Result: N-(3-methylbutyl)-N'-Cbz-ethylenediamine.

  • Acylation/Cyclization: React the secondary amine with Ethyl Bromoacetate (1.2 equiv) and DIPEA in DMF.

  • Deprotection & Ring Closure: Hydrogenation (H2, Pd/C) removes the Cbz group. Spontaneous intramolecular amidation (or heat-promoted in refluxing EtOH) closes the ring to form 1-(3-Methylbutyl)piperazin-2-one .

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol 2: Microsomal Stability Assay

Objective: Validate the metabolic stability advantage over linear leucine peptides.

  • Preparation: Prepare 10 mM stock solutions of the Piperazinone analog and a control linear peptide (e.g., Ac-Leu-NHMe) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Mouse Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Expected Result: Piperazinone analog should show

      
       min, whereas linear peptides typically show 
      
      
      
      min.

Synthesis Pathway Visualization

The following diagram details the logical flow of the synthesis described in Protocol 1.

SynthesisPath Start N-Cbz-Ethylenediamine Intermediate1 Reductive Amination (STAB, DCE) Start->Intermediate1 Aldehyde Isovaleraldehyde (3-methylbutanal) Aldehyde->Intermediate1 SecAmine N-(3-methylbutyl) intermediate Intermediate1->SecAmine Intermediate2 N-Alkylation SecAmine->Intermediate2 Reagent2 Ethyl Bromoacetate + DIPEA Reagent2->Intermediate2 Precursor Acyclic Ester Precursor Intermediate2->Precursor Cyclization Pd/C, H2 (Deprotection & Cyclization) Precursor->Cyclization Product FINAL PRODUCT: 1-(3-Methylbutyl)piperazin-2-one Cyclization->Product

Caption: Synthetic route for generating the N-alkylated piperazinone scaffold.

References

  • PubChem. 2-[1-(3-Methylbutyl)piperazin-2-yl]ethan-1-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link][2]

  • Sun, A.W. et al. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.[3] Chemical Science (2018). Available at: [Link]

  • Velasco, R. et al. Reactions of Piperazin-2-one... with Triethyl Phosphite Prompted by Phosphoryl Chloride. ACS Omega (2019).[4] Available at: [Link]

  • Micklatcher, C. et al.Piperazin-2-ones as Peptidomimetics. In Peptidomimetics in Organic and Medicinal Chemistry. (General Reference for Scaffold Utility).

Sources

Comparative

Part 1: The Foundation - Synthesis and Absolute Characterization of a Primary Reference Standard

An Objective Guide to Establishing Reference Standards for the Quality Control of 1-(3-Methylbutyl)piperazin-2-one For researchers, scientists, and professionals in drug development, the integrity of a chemical entity is...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Establishing Reference Standards for the Quality Control of 1-(3-Methylbutyl)piperazin-2-one

For researchers, scientists, and professionals in drug development, the integrity of a chemical entity is paramount. A well-characterized reference standard is the bedrock of reproducible and reliable results, ensuring that the material used in experimentation is unequivocally what it purports to be. This guide addresses the establishment of quality control (QC) standards for 1-(3-Methylbutyl)piperazin-2-one, a novel piperazine derivative.

Given the absence of a dedicated monograph in major pharmacopeias for this specific compound, this document provides a comprehensive framework for creating, characterizing, and implementing a reference standard. We will delve into the necessary analytical methodologies, compare their performance, and provide the experimental rationale required to build a self-validating quality system from the ground up.

Before a compound can be quantified, it must be unequivocally identified. The first step is the synthesis and rigorous purification of 1-(3-Methylbutyl)piperazin-2-one to serve as the primary reference material, against which all subsequent batches will be compared.

A plausible and efficient synthetic route involves the direct N-alkylation of piperazin-2-one with an appropriate alkyl halide, such as 1-bromo-3-methylbutane, under basic conditions.[1][2] This standard nucleophilic substitution is a common strategy for preparing N-substituted piperazine derivatives.[3]

Synthesis_of_1_3_Methylbutyl_piperazin_2_one cluster_reactants Reactants cluster_product Product Piperazin-2-one Piperazin-2-one Reaction N-Alkylation (e.g., K2CO3, Acetonitrile, Reflux) Piperazin-2-one->Reaction Alkyl_Halide 1-bromo-3-methylbutane Alkyl_Halide->Reaction Target_Molecule 1-(3-Methylbutyl)piperazin-2-one Reaction->Target_Molecule Purification (Chromatography/Recrystallization)

Caption: Proposed synthetic pathway for 1-(3-Methylbutyl)piperazin-2-one.

Following synthesis, the material must undergo extensive purification, typically via column chromatography followed by recrystallization, to achieve the high purity (>99.5%) required for a primary standard. The purified compound's identity must then be confirmed through a battery of spectroscopic techniques.

Structural Elucidation Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the covalent structure. The ¹H NMR spectrum is expected to show characteristic signals for the isobutyl group protons (a doublet, a multiplet, and a triplet) and the distinct, often complex, signals for the four methylene groups of the piperazinone ring.[4][5] Temperature-dependent NMR studies can also provide insight into conformational dynamics, a known characteristic of piperazine rings.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) tandem MS can reveal characteristic fragmentation patterns of the piperazine core and the alkyl substituent, further corroborating the structure.[6][7][8]

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, most notably the characteristic amide carbonyl (C=O) stretch (typically ~1650 cm⁻¹) of the lactam ring.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which must agree with the theoretical values for the molecular formula C₉H₁₈N₂O.

Only after this comprehensive characterization can the batch be designated as a "Primary Reference Standard."

Part 2: Framework for Routine Quality Control

With a primary standard established, a set of QC tests must be developed to ensure the identity, purity, and stability of all subsequent "working" standards and manufactured batches.

QC_Workflow cluster_setup Phase 1: Standard Establishment cluster_routine Phase 2: Routine Analysis cluster_stability Phase 3: Ongoing Monitoring A Synthesis & Purification B Full Structural Elucidation (NMR, HRMS, IR, EA) A->B C Primary Reference Standard Certified (>99.5%) B->C D Working Standard Preparation C->D I Stability Program (ICH Guidelines) C->I E Routine Batch QC D->E F Identity Testing (FTIR, m.p.) E->F G Purity & Assay (HPLC-UV, GC-MS) E->G H Release F->H G->H J Annual Batch Testing I->J

Caption: Overall workflow for reference standard management and quality control.

Comparative Analysis of Core QC Analytical Techniques

The choice of analytical instrumentation is a critical decision based on the required specificity, sensitivity, and laboratory capabilities. The primary goal is to develop a stability-indicating method capable of separating the main compound from potential impurities and degradation products.

Parameter HPLC-UV/DAD GC-MS Quantitative NMR (qNMR)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass analysis.Measures analyte concentration relative to a certified internal standard based on NMR signal integration.
Purity Assessment Area percent of the main peak relative to all detected peaks. Requires validation for response factor.High separation efficiency and structural information from mass spectra for impurity identification.Provides a direct, primary measure of purity without needing a specific reference standard of the analyte itself.
Selectivity Good; can be optimized with mobile phase, column, and wavelength selection.Excellent; combines chromatographic retention time with mass fragmentation patterns.Excellent; based on unique resonance frequencies of nuclei in the molecule.
Sensitivity Moderate (ng range).High (pg range).Lower (µg-mg range).
Key Advantage Robust, widely available, and suitable for routine, high-throughput analysis.[9]Gold standard for identifying volatile impurities and providing structural confirmation.[10]An absolute quantification method that does not require an identical standard for calibration.
Limitations Requires chromophore; non-UV active impurities are not detected.Not suitable for non-volatile or thermally labile compounds.Requires specialized equipment and expertise; lower throughput.

For routine QC of 1-(3-Methylbutyl)piperazin-2-one, HPLC with Diode-Array Detection (HPLC-DAD) is the recommended primary technique due to its robustness, reproducibility, and ability to monitor multiple wavelengths, which aids in peak purity assessment.[11]

Stability Testing: Ensuring Shelf-Life Integrity

Typical Stability Protocol:

  • Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH.

  • Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated.[13]

  • Parameters to Test: Appearance, Assay (purity), and Degradation Products.

Studies on analogous piperazine derivatives have shown that stability is highly dependent on the substitution pattern and storage conditions, with freezer or refrigerated storage being optimal for long-term preservation.[14][15] Phenyl piperazines, for instance, have shown more susceptibility to degradation than benzyl piperazines.[15]

Part 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: HPLC-UV Method for Purity and Assay

This method is designed to be a stability-indicating reverse-phase HPLC method.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35 °C.[9]

    • Detection Wavelength: 210 nm (Note: The amide chromophore has a low wavelength maximum; DAD should be used to scan from 200-400 nm to identify the optimal wavelength).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 20 mg of the 1-(3-Methylbutyl)piperazin-2-one Primary Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of 200 µg/mL.

  • Sample Preparation:

    • Prepare the test sample in the same manner and at the same concentration as the standard solution.

  • System Suitability:

    • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Calculation for Assay:

    • Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Calculation for Purity (Area %):

    • Purity (%) = (Area_MainPeak / Sum_All_Peaks) * 100

Protocol 2: Identity Confirmation by FTIR
  • Instrumentation:

    • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the Primary Reference Standard onto the crystal and record its spectrum from 4000 to 400 cm⁻¹.

    • Clean the crystal and place a small amount of the test sample onto it, recording its spectrum under identical conditions.

  • Acceptance Criteria:

    • The IR spectrum of the sample must be concordant with the spectrum of the Primary Reference Standard, showing major peaks at the same wavenumbers.

Conclusion

Establishing a robust quality control framework for a novel compound like 1-(3-Methylbutyl)piperazin-2-one is a meticulous but essential process. It begins with the definitive synthesis and characterization of a primary reference standard. This standard then becomes the benchmark for all subsequent QC testing, which should be governed by validated, stability-indicating analytical methods like HPLC. By following a structured approach grounded in established scientific principles and regulatory guidelines, researchers can ensure the quality, consistency, and reliability of their work, thereby upholding the highest standards of scientific integrity.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. ResearchGate. Available at: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available at: [Link]

  • Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • 2-[1-(3-Methylbutyl)piperazin-2-yl]ethan-1-ol. PubChem. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]

  • The preparation method of 2 piperazinones. Google Patents.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. NIH. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • Synthesis of the piperazine subunit of Indinavir. Arkivoc. Available at: [Link]

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Validation

X-ray crystallography data for 1-(3-Methylbutyl)piperazin-2-one conformation

Technical Comparison Guide: Structural Profiling of 1-(3-Methylbutyl)piperazin-2-one Executive Summary The precise conformational analysis of 1-(3-Methylbutyl)piperazin-2-one is a critical step in peptidomimetic drug des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Profiling of 1-(3-Methylbutyl)piperazin-2-one

Executive Summary The precise conformational analysis of 1-(3-Methylbutyl)piperazin-2-one is a critical step in peptidomimetic drug design.[1] As a semi-rigid lactam scaffold, the piperazin-2-one ring exists at the boundary between the flexibility of piperazine and the planarity of aromatic systems. This guide compares the structural insights derived from Single Crystal X-ray Diffraction (SC-XRD) against orthogonal methods (Solution NMR and DFT), establishing SC-XRD as the definitive method for resolving the amide bond geometry and the specific ring pucker required for structure-activity relationship (SAR) modeling.

Part 1: The Structural Challenge

The target molecule, 1-(3-Methylbutyl)piperazin-2-one , presents a unique stereoelectronic profile:

  • The Lactam Core: The N1-C2 amide bond imposes partial planarity, restricting the ring from adopting the ideal chair conformation typical of piperazines.

  • The N1-Substituent: The 3-methylbutyl (isoamyl) tail at the amide nitrogen introduces steric bulk that influences crystal packing and local conformation via

    
     strain.
    
  • Conformational Ambiguity: In solution, the ring rapidly interconverts between half-chair and twisted-boat forms. Only X-ray crystallography captures the bioactive, low-energy solid-state conformer.[1]

Part 2: X-Ray Crystallography Data (The Gold Standard)

SC-XRD provides the absolute atomic coordinates, resolving the specific "distorted chair" or "envelope" geometry that is often averaged out in NMR timescales.

Experimental Protocol: Crystallization & Data Collection
  • Crystal Growth: The isoamyl chain adds lipophilicity, making the compound soluble in common organics.

    • Method: Slow evaporation from a biphasic system of Ethyl Acetate:Hexane (1:3) at 4°C is recommended to encourage orderly packing of the hydrophobic tails.

    • Alternative: Vapor diffusion using Diethyl Ether as the antisolvent.

  • Diffraction Parameters:

    • Temperature: Data collection at 100 K is mandatory to reduce thermal motion of the flexible isoamyl tail.

    • Radiation: Mo-K

      
       (
      
      
      
      Å) is sufficient, though Cu-K
      
      
      is preferred if the crystal size is
      
      
      mm.[1]
Key Structural Metrics (Representative Data)

Analysis of analogous N-alkyl-piperazin-2-one structures reveals the following characteristic parameters expected for 1-(3-Methylbutyl)piperazin-2-one:

Structural ParameterX-Ray Value (Solid State)Interpretation
N1-C2 Bond Length 1.33 – 1.35 ÅIndicates strong double-bond character (resonance), enforcing planarity at the N1 terminus.[1]
C2=O Bond Length 1.22 – 1.24 ÅTypical amide carbonyl; acts as a primary hydrogen bond acceptor in crystal packing.[1]
Ring Pucker (

)
0.52 – 0.58 ÅThe ring is not flat.[2] It adopts a Half-Chair or Distorted Chair to relieve torsional strain at the saturated C5-C6 bridge.[1]
Sum of Angles at N1 ~360°Confirms

hybridization (planar geometry), unlike the pyramidal

amine at N4.
Isoamyl Torsion Anti / GaucheThe side chain typically extends (anti) to maximize packing efficiency, unless involved in specific crystal contacts.

Expert Insight: The planarity of the N1-C2-O1 region is the "anchor" of this structure. Unlike piperazine, which can flip chairs easily, the piperazin-2-one is structurally biased.[1] X-ray data confirms that the N1 substituent lies in the plane of the amide, a critical vector for ligand-receptor docking.

Part 3: Comparative Performance Analysis

How does X-ray data compare to alternative structural determination methods?

Method 1: X-Ray vs. Solution NMR
  • NMR Limitation: In solution (

    
    ), the piperazin-2-one ring undergoes rapid ring inversion.[1] The 
    
    
    
    NMR signals for the ethylene bridges (C5/C6) often appear as broadened multiplets or averaged triplets, obscuring the specific axial/equatorial orientation of protons.
  • X-Ray Advantage: Freezes the ring in its global minimum energy well. It distinguishes the pseudo-axial vs. pseudo-equatorial positions at the C3 and C6 carbons, which is impossible to assign definitively by

    
    -coupling analysis alone in flexible systems.
    
Method 2: X-Ray vs. DFT (Computational Modeling)
  • DFT Prediction: Gas-phase DFT (B3LYP/6-31G*) often overestimates the stability of the planar amide, sometimes predicting a flatter ring than observed.

  • X-Ray Reality: Crystal packing forces (intermolecular H-bonds between N4-H and C2=O) often induce a slight "twist" not predicted by gas-phase models.[1] This "induced fit" conformation is often more relevant for drug binding than the gas-phase minimum.[1]

Summary Table: Method Capabilities
FeatureX-Ray Crystallography Solution NMR (

)
DFT Modeling
Conformation Single, defined state (Solid)Time-averaged ensemblePredicted minimum (Gas/Solvent model)
Amide Geometry Precise bond lengths/anglesInferred from chemical shiftCalculated electron density
Stereochemistry Absolute configuration (if chiral)Relative (NOE constraints)N/A
Throughput Low (requires crystal)HighHigh
Cost HighMediumLow

Part 4: Visualization of the Structural Workflow

The following diagram outlines the logical flow for determining the conformation of 1-(3-Methylbutyl)piperazin-2-one, highlighting the decision points between X-ray and orthogonal methods.

G Start Target: 1-(3-Methylbutyl)piperazin-2-one Synthesis Synthesis & Purification (>98% Purity) Start->Synthesis Decision Is Solid Crystal Obtainable? Synthesis->Decision DFT DFT Calculation (B3LYP/6-31G*) Synthesis->DFT Crystallization Crystal Growth (EtOAc/Hexane Slow Evap) Decision->Crystallization Yes NMR Solution NMR (NOESY/COSY) Decision->NMR No (Oil/Amorphous) XRD SC-XRD Data Collection (100 K, Mo-Kα) Crystallization->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Result_Xray Result: Precise 3D Conformer (Distorted Chair + Planar Amide) Refinement->Result_Xray Comparison Data Integration: Validate DFT/NMR with X-Ray Anchor Result_Xray->Comparison Result_Alt Result: Time-Averaged Ensemble NMR->Result_Alt DFT->Result_Alt Result_Alt->Comparison

Caption: Workflow for structural determination. Green path represents the definitive X-ray route; Red path denotes surrogate methods for non-crystalline samples.

References

  • Chao, S., et al. (2003).[3] "Conformational analysis of 2-substituted piperazines and their role in alpha7 nicotinic acetylcholine receptor binding." Molecular Diversity. Link

  • Imming, P., et al. (2018).[4] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances. Link

  • Groom, C. R., et al. (2016).[5] "The Cambridge Structural Database." Acta Crystallographica Section B. Link

  • PubChem. (2025). "Compound Summary: 1-[4-(3-Methylbutyl)piperazin-1-yl]butan-2-ol (Related Scaffold)." National Library of Medicine. Link

  • BenchChem. (2025). "(R)-3-Methylpiperazin-2-one: Structure and Applications." Link

Sources

Comparative

A Comparative Guide to the Synthesis of 1-(3-Methylbutyl)piperazin-2-one: Benchmarking Efficiency and Scalability

Abstract 1-(3-Methylbutyl)piperazin-2-one, also known as 1-isopentylpiperazin-2-one, is a valuable substituted piperazinone scaffold frequently utilized as a building block in the synthesis of pharmacologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-Methylbutyl)piperazin-2-one, also known as 1-isopentylpiperazin-2-one, is a valuable substituted piperazinone scaffold frequently utilized as a building block in the synthesis of pharmacologically active molecules.[1] The piperazinone core is a privileged structure in medicinal chemistry, offering a conformationally constrained diamine surrogate that can improve pharmacokinetic properties.[2] This guide provides a comprehensive comparison of two primary synthetic routes for this compound: direct N-alkylation via nucleophilic substitution and one-pot reductive amination. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of their efficiency based on yield, purity, reaction time, cost-effectiveness, and scalability to guide researchers in selecting the optimal route for their specific needs.

Overview of Synthetic Strategies

The synthesis of 1-(3-Methylbutyl)piperazin-2-one typically begins with the commercially available starting material, piperazin-2-one. The key transformation is the introduction of the 3-methylbutyl (isoamyl) group at the N1 position. The two most direct and widely applicable methods to achieve this are:

  • Route A: Direct N-Alkylation. This classic approach involves the nucleophilic attack of the piperazin-2-one nitrogen onto an electrophilic isoamyl source, typically 1-bromo-3-methylbutane, in the presence of a base.[3] It is a straightforward SN2 reaction.

  • Route B: Reductive Amination. This powerful one-pot method involves the reaction of piperazin-2-one with 3-methylbutanal (isovaleraldehyde) to form an intermediate iminium ion, which is subsequently reduced in situ by a selective reducing agent to yield the final product.[4][5]

The choice between these routes depends on several factors, including reagent availability, desired scale, tolerance for specific impurities, and overall process efficiency.

Synthetic_Routes_Overview start Piperazin-2-one route_A Route A: Direct N-Alkylation start->route_A route_B Route B: Reductive Amination start->route_B reagent_A 1-Bromo-3-methylbutane + Base reagent_A->route_A S N 2 reagent_B 3-Methylbutanal + Reducing Agent reagent_B->route_B One-Pot product 1-(3-Methylbutyl)piperazin-2-one route_A->product route_B->product

Caption: High-level overview of the two primary synthetic pathways.

Route A: Direct N-Alkylation via Nucleophilic Substitution

Mechanism and Rationale

This synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine at the N1 position of piperazin-2-one acts as the nucleophile. To facilitate the reaction, a base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct that forms.

Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is inexpensive, easy to handle, and sufficiently basic to deprotonate the N-H of the piperazinone without promoting significant side reactions like elimination of the alkyl halide.

Choice of Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is preferred.[6] These solvents can dissolve the ionic reagents and stabilize the transition state of the SN2 reaction without interfering with the nucleophile. Acetonitrile is often chosen for its lower boiling point, which simplifies product isolation.

Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack PzO_H Piperazin-2-one PzO_anion Piperazinone Anion (Nucleophile) PzO_H->PzO_anion + Base, - H⁺ Base K₂CO₃ TransitionState [Transition State]‡ PzO_anion->TransitionState Attacks C-Br AlkylHalide 1-Bromo-3-methylbutane AlkylHalide->TransitionState Product 1-(3-Methylbutyl)piperazin-2-one TransitionState->Product - Br⁻

Caption: Simplified mechanism for the Direct N-Alkylation (Route A).

Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazin-2-one (10.0 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol, 1.5 equiv), and anhydrous acetonitrile (100 mL).

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromo-3-methylbutane (16.6 g, 0.11 mol, 1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure product.

Route B: Reductive Amination

Mechanism and Rationale

Reductive amination is a highly efficient one-pot procedure for forming C-N bonds.[7] The reaction begins with the condensation of the primary amine of piperazin-2-one and the aldehyde (3-methylbutanal) to form a carbinolamine intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion. A selective reducing agent, present in the same pot, then reduces the iminium ion to the target secondary amine.[5]

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] It is a mild and selective reducing agent that readily reduces iminium ions but is slow to react with aldehydes or the amide carbonyl group in the piperazinone ring. This selectivity prevents competitive reduction of the starting aldehyde and ensures a high yield of the desired product. Unlike sodium cyanoborohydride, it is non-toxic.

Choice of Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. A small amount of acetic acid can be added to catalyze the formation of the iminium ion, although the acetic acid released from the reducing agent itself is often sufficient.[4]

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction PzO_H Piperazin-2-one Iminium Iminium Ion Intermediate PzO_H->Iminium + Aldehyde, - H₂O Aldehyde 3-Methylbutanal Product 1-(3-Methylbutyl)piperazin-2-one Iminium->Product Hydride Transfer Reducer NaBH(OAc)₃ Reducer->Product

Caption: Simplified mechanism for Reductive Amination (Route B).

Experimental Protocol
  • Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add piperazin-2-one (10.0 g, 0.1 mol), 3-methylbutanal (9.5 g, 0.11 mol, 1.1 equiv), and dichloromethane (100 mL).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20 minutes. Then, add sodium triacetoxyborohydride (25.4 g, 0.12 mol, 1.2 equiv) portion-wise over 30 minutes, controlling any initial exotherm by cooling with an ice bath if necessary.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously until gas evolution ceases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers and wash with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by silica gel column chromatography if needed.

Comparative Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for each route based on typical experimental outcomes.

MetricRoute A: Direct N-AlkylationRoute B: Reductive AminationRationale & Justification
Typical Yield 75-85%85-95%Reductive amination is often more efficient and selective, leading to higher yields with fewer side products.
Purity (Crude) GoodVery Good to ExcellentRoute A can have unreacted starting material and potential over-alkylation byproducts. Route B is cleaner, as the reducing agent is highly selective.
Reaction Time 12-18 hours4-6 hoursThe one-pot reductive amination proceeds much faster at room temperature compared to the reflux conditions required for alkylation.
Number of Steps One-pot reactionOne-pot reactionBoth methods are operationally simple one-pot procedures.
Reagent Cost ModerateModerate to High1-Bromo-3-methylbutane and K₂CO₃ are relatively inexpensive. Sodium triacetoxyborohydride is more costly than standard bases.
Safety & Handling Alkylating agents are toxic and require care. Refluxing requires energy input.NaBH(OAc)₃ is moisture-sensitive and quenching must be done carefully. Aldehydes can have pungent odors.Both routes have manageable safety profiles with standard laboratory precautions. Route B avoids heating to reflux.
Scalability GoodExcellentReductive amination is highly scalable and widely used in industrial processes due to its efficiency, speed, and high conversion rates.

Conclusion and Recommendations

Both direct N-alkylation and reductive amination are viable and effective methods for synthesizing 1-(3-Methylbutyl)piperazin-2-one. The optimal choice depends on the specific priorities of the researcher or organization.

  • Choose Route A (Direct N-Alkylation) if:

    • Cost is the primary concern, and the slightly lower yield and longer reaction time are acceptable.

  • Choose Route B (Reductive Amination) if:

    • Efficiency, speed, and yield are paramount. This route is significantly faster and typically provides a higher yield of a cleaner crude product.

    • The project involves scaling up the synthesis, as this method is more amenable to large-scale production.

    • Minimizing purification efforts is a priority.

For most modern drug discovery and development applications, Route B (Reductive Amination) is the superior method. Its speed, high efficiency, and scalability make it the preferred choice for producing 1-(3-Methylbutyl)piperazin-2-one and its analogs, justifying the higher cost of the reducing agent through savings in time, energy, and downstream processing.

References

  • Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(40), 9433-9437. Available at: [Link]

  • Zhu, J., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 55(22), 9877-9887. Available at: [Link]

  • Nielsen, S. F. (2004). A Simple Synthesis of N-Alkylpiperazines. Letters in Organic Chemistry, 1(1), 50-52. Available at: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201-1204. Available at: [Link]

  • Langer, T., et al. (2014). Method for preparing n-alkyl-piperazines. Google Patents, WO2014184039A1.
  • Seto, M., et al. (2015). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 6(11), 6443-6448. Available at: [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

  • Ferreira, E. M., & Stoltz, B. M. (2006). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 128(43), 14016-14017. Available at: [Link]

  • ResearchGate. (2015). Comparison of routes to piperazin-2-one decarboxylative alkylation substrates. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Gerlach, C., et al. (2007). Process for the Manufacture of fused piperazin-2-one derivatives. Google Patents, US20070213534A1.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • CNIPA. (2016). The preparation method of 2 piperazinones. Google Patents, CN106117153A.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]

  • Kumar, S., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 22(10), 1642. Available at: [Link]

  • CNIPA. (2018). Synthesis method of chiral piperazinone derivative. Google Patents, CN108129404B.
  • ResearchGate. (2010). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. Available at: [Link]

  • Stamatoff, G. S. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents, US4240961A.
  • Singh, A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Nikolaou, A., & Govdi, A.-I. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-(3-Methylbutyl)piperazin-2-one: Proper Disposal Procedures

Topic: 1-(3-Methylbutyl)piperazin-2-one Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1] Executive Summary & Chemical Identity 1-(3-M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Methylbutyl)piperazin-2-one Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1]

Executive Summary & Chemical Identity

1-(3-Methylbutyl)piperazin-2-one (Synonyms: 1-Isopentylpiperazin-2-one) is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive amides and peptidomimetics.[1]

Unlike common bulk solvents, this compound lacks a ubiquitous, harmonized waste stream protocol in many institutional databases due to its status as a research intermediate. Consequently, it must be managed as a High-Specificity Organic Waste , treating it with the precautionary principle applicable to piperazine derivatives (potential sensitizers and irritants).[1]

Chemical Characterization Table
PropertySpecificationOperational Implication
Chemical Structure Piperazin-2-one core with N1-isopentyl substitutionNitrogenous Waste: Requires incineration with NOx scrubbing.[1]
Physical State Viscous oil or low-melting solid (derivative dependent)Containment: Leak-proof secondary containment required.[1]
Basicity Secondary amine at N4 (pKa ~8-9 estimated)Incompatibility: Do NOT mix with strong acids or oxidizers in waste streams.[1]
Hazard Class Irritant (Skin/Eye), Potential Sensitizer PPE: Double nitrile gloves and face shield recommended.
Reactivity Stable, but hygroscopicStorage: Keep waste containers tightly sealed to prevent moisture uptake.

Hazard Identification & Pre-Disposal Handling

Causality: Proper disposal begins with accurate hazard identification.[1] Piperazinone derivatives are frequently associated with contact dermatitis and respiratory sensitization.[1]

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Nitrile (Double gloving recommended)Protects against permeation of organic amines.[1]
Eye Protection Chemical Splash GogglesPrevents irreversible corneal damage from alkaline splashes.[1]
Respiratory Fume Hood (Primary) / N95 (Secondary)Prevents inhalation of aerosols/vapors during transfer.[1]
Clothing Lab Coat (Buttoned) + Closed-toe shoesStandard dermal protection.[1]
Segregation Protocols

CRITICAL SAFETY WARNING: Do not mix 1-(3-Methylbutyl)piperazin-2-one with Nitrosating Agents (e.g., sodium nitrite, nitrous acid).[1]

  • Mechanism: The secondary amine at position 4 can react to form N-nitrosamines, which are potent carcinogens.[1]

  • Segregation: Keep separate from Oxidizing Acids (Nitric, Chromic) and Acyl Halides.

Disposal Workflows

This section details the operational workflows for disposing of the chemical in various states.

Scenario A: Pure Substance (Expired or Surplus)

Objective: Complete destruction via high-temperature incineration.[1]

  • Container Selection: Use the original container if intact.[1] If transferring, use a chemically compatible High-Density Polyethylene (HDPE) or Amber Glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(3-Methylbutyl)piperazin-2-one"[1][2]

    • Hazards: "Irritant," "Organic Base."

  • Packing: Place the container into a "Lab Pack" drum destined for incineration.

    • Note: Do not bulk pour pure substance into general solvent carboys unless authorized by EHS, as this complicates caloric value calculations for the incinerator.

Scenario B: Reaction Mixtures (Solvent Waste)

Objective: Safe consolidation into organic waste streams.

  • Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate):

    • Add to Category A (Non-Halogenated) waste stream.[1]

    • Condition: Ensure the waste stream pH remains >7 or neutral.[1] If the waste stream is acidic, the amine will protonate and generate heat.

  • Halogenated Solvents (e.g., DCM, Chloroform):

    • Add to Category B (Halogenated) waste stream.[1]

    • Condition: Verify no alkali metals or strong bases are present in the container.[1]

Scenario C: Aqueous Waste (Extraction Layers)

Objective: Removal of organic contaminants from water before discharge (or total collection).[1]

  • Assessment: If the aqueous layer contains >1% organic content or the compound is suspected to be water-soluble (likely, due to polarity), DO NOT pour down the drain.

  • Collection: Collect in a carboy labeled "Aqueous Waste with Trace Organics."

  • Treatment: This stream must be sent for off-site treatment (typically biotreatment or incineration) depending on local regulations.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of 1-(3-Methylbutyl)piperazin-2-one based on its state and concentration.

DisposalWorkflow cluster_Solid Solid / Pure Oil cluster_Liquid Liquid / Solution Start Waste Generation: 1-(3-Methylbutyl)piperazin-2-one StateCheck Determine Physical State Start->StateCheck Pure Pure Substance (Expired/Surplus) StateCheck->Pure Pure SolidWaste Solid Waste Bin (Contaminated Wipes/Gloves) StateCheck->SolidWaste Trace on Debris SolventCheck Solvent Type? StateCheck->SolventCheck Dissolved LabPack Lab Pack for Incineration Pure->LabPack Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Non-Halogenated Aqueous Aqueous Solution SolventCheck->Aqueous Water Based HaloStream Halogenated Waste Stream (Code: F002/D001) Halo->HaloStream NonHaloStream Organic Waste Stream (Fuel Blending) NonHalo->NonHaloStream AqStream Aqueous Chemical Waste (Do NOT Drain Pour) Aqueous->AqStream

Caption: Operational decision tree for segregating 1-(3-Methylbutyl)piperazin-2-one waste streams.

Emergency Response Procedures

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.[1][3]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M inimize exposure: Don PPE before re-entering.[1]

Specific Cleanup Protocol:

  • Absorb: Use vermiculite or universal absorbent pads.[1] Do not use sawdust (combustible reaction risk with some oxidizers, though low risk here, inert is best).

  • Neutralize: If a large quantity of pure amine is spilled, a dilute weak acid (e.g., citric acid) can be used to neutralize, but simple absorption is preferred to avoid generating heat.

  • Decontaminate: Wash the surface with soap and water.[1][4] Collect all rinse water as hazardous waste (Scenario C).

Regulatory Compliance (RCRA & Global)

  • US RCRA: This specific compound is not P-listed or U-listed.[1] However, it typically falls under Characteristic Waste if mixed with flammable solvents (D001) or if it exhibits corrosivity (D002).

  • EU Waste Framework: Assign Waste Code 07 05 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • PubChem. (2025).[1][5] Piperazin-2-one Compound Summary. National Library of Medicine.[1][5] [Link]

  • ECHA (European Chemicals Agency). (2024).[1] Guidance on the classification and labelling of titanium dioxide and organic amines. [Link][1]

  • U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1]

Sources

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